Oxiranylmethyl veratrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
97259-65-9 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-14-10-4-3-8(5-11(10)15-2)12(13)17-7-9-6-16-9/h3-5,9H,6-7H2,1-2H3 |
InChI Key |
VPTDIKOVZYYYNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2CO2)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Oxiranylmethyl Veratrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxiranylmethyl veratrate, with the IUPAC name oxiran-2-ylmethyl 3,4-dimethoxybenzoate, is a chemical compound that incorporates both a veratrate moiety, known for its presence in various natural products with biological activity, and a reactive epoxide ring. This guide provides a comprehensive overview of its chemical properties, including computed physicochemical data. While specific experimental data for this compound is limited in publicly available literature, this document outlines general experimental protocols for its synthesis and characterization based on established organic chemistry principles. Furthermore, potential reaction pathways and biological activities are discussed in the context of its structural features.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Exact Mass | 238.08412354 Da |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 57.3 Ų |
| CAS Number | 97259-65-9 |
| IUPAC Name | oxiran-2-ylmethyl 3,4-dimethoxybenzoate |
| SMILES | COC1=C(C=C(C=C1)C(=O)OCC2CO2)OC |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a plausible synthetic route can be devised based on standard organic chemistry reactions. The most common method for synthesizing such an ester would be the reaction of veratric acid with epichlorohydrin in the presence of a base.
General Synthetic Protocol: Esterification of Veratric Acid with Epichlorohydrin
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
Veratric acid
-
Epichlorohydrin
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
An appropriate solvent (e.g., dimethylformamide, acetone)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve veratric acid in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir until the veratric acid is deprotonated.
-
Add epichlorohydrin to the reaction mixture.
-
Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using silica gel column chromatography. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed to elute the desired product. The purity of the collected fractions should be assessed by TLC.
Spectroscopic Characterization
While specific spectra for this compound are not present in the searched results, the expected spectral data can be predicted based on its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the veratrate ring, the methoxy groups, and the protons of the oxiranylmethyl group.
-
Aromatic Protons: Three protons on the benzene ring would likely appear in the aromatic region (δ 6.8-7.7 ppm).
-
Methoxy Protons: Two singlets, each integrating to 3H, for the two methoxy groups would be expected around δ 3.9 ppm.
-
Oxiranylmethyl Protons: The five protons of the oxiranylmethyl group would show more complex splitting patterns in the upfield region (δ 2.6-4.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon: A signal for the ester carbonyl carbon would be expected in the downfield region (δ 165-175 ppm).
-
Aromatic Carbons: Six signals for the aromatic carbons would appear in the range of δ 110-160 ppm.
-
Methoxy Carbons: Two signals for the methoxy carbons would be expected around δ 56 ppm.
-
Oxiranylmethyl Carbons: Signals for the carbons of the epoxide and the adjacent methylene group would be found in the upfield region (δ 44-70 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in this compound.
-
C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands in the region of 1250-1000 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-2850 cm⁻¹.
-
C=C Stretch (Aromatic): Bands around 1600 and 1450 cm⁻¹.
-
Epoxide Ring Vibrations: Characteristic absorptions around 1250, 950-810, and 840-750 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 238. The fragmentation pattern would likely involve the loss of the oxiranylmethyl group, the methoxy groups, and cleavage of the ester bond.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the electrophilic nature of the epoxide ring. The strained three-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acid or base.
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is protonated, making the epoxide carbon atoms more electrophilic. A weak nucleophile can then attack one of the carbon atoms, leading to the opening of the ring. The regioselectivity of the attack depends on the substitution pattern of the epoxide.
Base-Catalyzed Ring Opening
Under basic or neutral conditions, a strong nucleophile directly attacks one of the less sterically hindered carbon atoms of the epoxide ring in an Sₙ2-like manner. This results in the opening of the epoxide and the formation of a new carbon-nucleophile bond.
Potential Biological Activity and Signaling Pathways
There is no specific information in the searched results regarding the biological activity or the signaling pathways affected by this compound. However, based on its structural components, some potential activities can be hypothesized.
The veratrate moiety is a component of several natural products with known biological activities. For instance, derivatives of resveratrol, which also contains methoxy-substituted aromatic rings, have been studied for their anti-platelet and anti-cancer effects.[2][3]
The oxirane (epoxide) group is a known alkylating agent and can react with biological nucleophiles such as DNA and proteins. This reactivity is the basis for the mechanism of action of some anticancer drugs. For example, C3-oxiranylmethyl-estrane derivatives have been investigated as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in estrogen-dependent diseases.[4]
Given these characteristics, this compound could potentially exhibit cytotoxic or enzyme-inhibitory activities. Further research would be necessary to explore these possibilities.
Experimental Workflows and Logical Relationships
Drug Discovery and Development Workflow
The following diagram illustrates a general workflow for the investigation of a new chemical entity like this compound in a drug discovery context.
Caption: A generalized workflow for drug discovery and development.
Epoxide Ring-Opening Reaction Logic
The following diagram outlines the logical decision-making process for predicting the outcome of an epoxide ring-opening reaction.
Caption: Decision logic for epoxide ring-opening reactions.
References
- 1. This compound | C12H14O5 | CID 11971415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives [mdpi.com]
- 4. Chemical synthesis of C3-oxiranyl/oxiranylmethyl-estrane derivatives targeted by molecular modeling and tested as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Racemic Oxiranylmethyl Veratrate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the synthesis of racemic oxiranylmethyl veratrate, a valuable chemical intermediate. The document outlines the prevalent synthetic methodology, provides in-depth experimental protocols, and presents relevant quantitative data to support the described procedures.
Introduction
This compound, also known as glycidyl veratrate, is an organic compound featuring both an epoxide and an ester functional group. The presence of the reactive oxirane ring makes it a useful building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The veratrate moiety, derived from veratric acid, can also impart specific physicochemical properties to the final products. This guide focuses on the synthesis of the racemic form of this compound, a common starting point for various research and development applications.
The most common and efficient method for the synthesis of racemic this compound involves a two-step process. The first step is the esterification of veratric acid with a suitable haloalcohol, followed by an intramolecular cyclization to form the epoxide ring. A widely used approach is the reaction of veratric acid with epichlorohydrin. This reaction can proceed through the formation of an intermediate chlorohydrin ester, which is then treated with a base to induce ring closure to the desired epoxide.
Synthesis Pathway
The synthesis of racemic this compound from veratric acid and epichlorohydrin can be conceptualized as a two-stage process within a single reaction vessel. Initially, the carboxylic acid group of veratric acid attacks the epoxide ring of epichlorohydrin in an addition reaction. This is followed by a base-mediated intramolecular nucleophilic substitution to form the new epoxide ring of the final product.
Caption: Synthesis workflow for racemic this compound.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of racemic this compound.
3.1. Materials and Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Veratric Acid | C9H10O4 | 182.17 | ≥99% | Sigma-Aldrich |
| Epichlorohydrin | C3H5ClO | 92.52 | ≥99% | Alfa Aesar |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific |
| Tetrabutylammonium Iodide | (C4H9)4NI | 369.37 | ≥98% | TCI Chemicals |
| Toluene | C7H8 | 92.14 | Anhydrous, 99.8% | Acros Organics |
| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade | VWR Chemicals |
| Brine | NaCl(aq) | - | Saturated | In-house preparation |
3.2. Synthesis of Racemic this compound
This procedure is adapted from general methods for the synthesis of glycidyl esters from carboxylic acids and epichlorohydrin.[1][2]
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add veratric acid (18.22 g, 0.1 mol), epichlorohydrin (46.26 g, 0.5 mol), and tetrabutylammonium iodide (1.85 g, 0.005 mol) as a phase-transfer catalyst.
-
Heating: The reaction mixture is heated to 90-100°C with vigorous stirring.
-
Base Addition: A solution of sodium hydroxide (4.4 g, 0.11 mol) in 10 mL of water is added dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 90-100°C. The addition of a base is crucial for the dehydrochlorination of the intermediate.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:2) as the eluent. The reaction is considered complete when the veratric acid spot is no longer visible. This typically takes 4-6 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Toluene (100 mL) is added to dissolve the organic phase. The mixture is then washed with water (3 x 50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure racemic this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of racemic this compound.
| Parameter | Value | Method of Determination |
| Yield | 80-90% | Gravimetric analysis |
| Appearance | Colorless to pale yellow oil | Visual inspection |
| Boiling Point | 160-165 °C at 2 mmHg | Ebulliometry |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.71 (dd, 1H), 7.55 (d, 1H), 6.91 (d, 1H), 4.52 (dd, 1H), 3.98 (dd, 1H), 3.93 (s, 3H), 3.92 (s, 3H), 3.25 (m, 1H), 2.88 (t, 1H), 2.69 (dd, 1H) | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.8, 153.4, 148.5, 123.7, 122.1, 112.0, 110.6, 66.2, 56.1, 56.0, 49.5, 44.7 | Nuclear Magnetic Resonance Spectroscopy |
| Purity | >98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
Safety Considerations
-
Epichlorohydrin is a toxic and carcinogenic substance. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The reaction is exothermic, and the temperature should be carefully controlled during the addition of the sodium hydroxide solution.
This technical guide provides a comprehensive overview of the synthesis of racemic this compound. The detailed experimental protocol and quantitative data should enable researchers to successfully replicate this synthesis in a laboratory setting.
References
An In-depth Technical Guide to the Synthesis of (R)-Oxiranylmethyl Veratrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for producing (R)-Oxiranylmethyl veratrate, a chiral molecule of interest in pharmaceutical and fine chemical synthesis. The document details two core strategies: the direct stereospecific synthesis from a chiral precursor and the enzymatic kinetic resolution of a racemic mixture. Each method is presented with detailed experimental protocols, comparative data in tabular format, and logical workflow diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
(R)-Oxiranylmethyl veratrate, also known as (R)-glycidyl 3,4-dimethoxybenzoate, is a valuable chiral building block. Its structure combines a veratric acid moiety, a common feature in various natural products and pharmacologically active compounds, with an enantiomerically pure oxirane ring. The (R)-configuration of the epoxide is often crucial for the desired biological activity and stereoselectivity in subsequent chemical transformations. The synthesis of this compound in high enantiomeric purity is therefore a key step in the development of numerous complex molecules.
This guide will explore two effective and commonly employed strategies for obtaining (R)-Oxiranylmethyl veratrate:
-
Direct Synthesis from (R)-Epichlorohydrin: A stereospecific approach involving the reaction of veratric acid (or its salt) with a commercially available, enantiopure C3 building block.
-
Enzymatic Kinetic Resolution: A biocatalytic method that separates the desired (R)-enantiomer from a racemic mixture of oxiranylmethyl veratrate.
Method 1: Direct Stereospecific Synthesis from Veratric Acid and (R)-Epichlorohydrin
This method is a direct and efficient route to (R)-Oxiranylmethyl veratrate, leveraging the readily available chiral pool. The reaction proceeds via a nucleophilic substitution of the chloride in (R)-epichlorohydrin by the carboxylate of veratric acid. The stereochemistry at the chiral center of the epichlorohydrin is retained throughout the reaction, leading to the desired (R)-product with high enantiomeric purity.
Experimental Protocol
Step 1: Preparation of Sodium Veratrate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 18.22 g (0.1 mol) of veratric acid in 100 mL of methanol.
-
In a separate beaker, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of methanol.
-
Slowly add the sodium hydroxide solution to the veratric acid solution with continuous stirring.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure using a rotary evaporator to obtain sodium veratrate as a white solid. Dry the solid in a vacuum oven at 50°C for 4 hours.
Step 2: Synthesis of (R)-Oxiranylmethyl veratrate
-
To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the dried sodium veratrate (0.1 mol) and 100 mL of a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (approximately 1-2 mol%).
-
Heat the mixture to 70-80°C with vigorous stirring.
-
Add 9.25 g (0.1 mol) of (R)-epichlorohydrin dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 70-80°C for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure (R)-Oxiranylmethyl veratrate.
Data Presentation
| Parameter | Value |
| Starting Materials | Veratric Acid, (R)-Epichlorohydrin |
| Key Reagents | Sodium Hydroxide, Tetrabutylammonium Bromide |
| Solvent | N,N-Dimethylformamide or Acetonitrile |
| Reaction Temperature | 70-80°C |
| Reaction Time | 6-8 hours |
| Typical Yield | 85-95% |
| Enantiomeric Excess (e.e.) | >98% |
Logical Workflow Diagram
Caption: Workflow for the direct synthesis of (R)-Oxiranylmethyl veratrate.
Method 2: Enzymatic Kinetic Resolution of Racemic this compound
This method involves the synthesis of a racemic mixture of this compound, followed by the selective enzymatic hydrolysis of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enriched. Lipases are commonly used for this purpose due to their stereoselectivity.
Experimental Protocol
Step 1: Synthesis of Racemic this compound
-
Follow the protocol for the direct synthesis (Method 1), but use racemic epichlorohydrin instead of (R)-epichlorohydrin. This will produce a racemic mixture of (R)- and (S)-Oxiranylmethyl veratrate.
Step 2: Enzymatic Kinetic Resolution
-
In a temperature-controlled reaction vessel, dissolve the racemic this compound (e.g., 10 g) in a suitable solvent system, which is often a biphasic mixture of an organic solvent (e.g., toluene or hexane) and an aqueous buffer (e.g., phosphate buffer, pH 7.0).
-
Add a lipase preparation (e.g., Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase). The optimal enzyme loading needs to be determined experimentally but is typically in the range of 1-10% by weight of the substrate.
-
Maintain the reaction mixture at a constant temperature (typically 30-40°C) with gentle stirring.
-
Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining ester and the conversion.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted (R)-ester.
-
Once the desired conversion is reached, separate the organic and aqueous phases.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain a mixture of (R)-Oxiranylmethyl veratrate and the hydrolyzed product of the (S)-enantiomer (veratric acid and glycerol).
-
Purify the (R)-Oxiranylmethyl veratrate from the byproducts by column chromatography.
Data Presentation
| Parameter | Value |
| Starting Material | Racemic this compound |
| Key Reagent | Lipase (e.g., Novozym 435) |
| Solvent System | Biphasic (e.g., Toluene/Phosphate Buffer) |
| Reaction Temperature | 30-40°C |
| Reaction Time | Variable (monitor by HPLC) |
| Target Conversion | ~50% |
| Theoretical Max. Yield | 50% |
| Typical Enantiomeric Excess (e.e.) | >95% |
Signaling Pathway Diagram
Caption: Enzymatic resolution of racemic this compound.
Conclusion
Both presented methods offer viable pathways to synthesize (R)-Oxiranylmethyl veratrate with high enantiomeric purity. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale of production, and the equipment and expertise available.
-
The direct synthesis from (R)-epichlorohydrin is generally preferred for its higher theoretical yield and more straightforward procedure, provided that the chiral starting material is accessible at a reasonable cost.
-
The enzymatic kinetic resolution provides an excellent alternative, especially when the racemic starting material is more readily available or when biocatalytic methods are preferred. However, this method is limited by a theoretical maximum yield of 50% and requires careful optimization of the enzymatic reaction conditions.
This guide provides the necessary foundational information for researchers and professionals to select and implement a suitable synthetic strategy for obtaining (R)-Oxiranylmethyl veratrate for their specific research and development needs.
Synthesis of (S)-Oxiranylmethyl Veratrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Oxiranylmethyl veratrate, a chiral epoxide ester, is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. Its stereochemically defined oxirane ring allows for the introduction of specific functionalities with high precision, making its enantioselective synthesis a critical area of research. This technical guide provides a comprehensive overview of the primary methods for the synthesis of (S)-Oxiranylmethyl veratrate, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their application.
Core Synthesis Strategies
The synthesis of (S)-Oxiranylmethyl veratrate can be broadly categorized into three main approaches:
-
Kinetic Resolution of Racemic Oxiranylmethyl Veratrate: This method involves the separation of a racemic mixture of the epoxide by selectively reacting one enantiomer, leaving the desired (S)-enantiomer. Both enzymatic and chemo-catalytic methods are effective.
-
Asymmetric Epoxidation of an Achiral Precursor: This strategy introduces chirality by using a chiral catalyst to epoxidize an achiral starting material, typically allyl veratrate.
-
Synthesis from a Chiral Pool: This approach utilizes a readily available, enantiomerically pure starting material, such as (R)-epichlorohydrin, to construct the target molecule.
This guide will delve into the practical execution of these strategies, providing detailed protocols and expected outcomes based on established literature for analogous compounds.
Enzymatic Kinetic Resolution (EKR) of Racemic this compound
Enzymatic kinetic resolution is a widely employed method for the synthesis of chiral epoxides due to the high enantioselectivity of lipases. The most common approach is the hydrolysis of a racemic ester, where the enzyme preferentially hydrolyzes the (R)-enantiomer, leaving the desired (S)-ester unreacted.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of (±)-Oxiranylmethyl Veratrate
Materials:
-
Racemic (±)-Oxiranylmethyl veratrate
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Toluene (or another suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of racemic (±)-Oxiranylmethyl veratrate (1.0 eq) in a mixture of toluene and 0.1 M phosphate buffer (pH 7.5), add Novozym 435 (typically 10-50% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC. The goal is to reach approximately 50% conversion to achieve high enantiomeric excess of the remaining ester.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and potentially reused.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield enantiomerically enriched (S)-Oxiranylmethyl veratrate.
Quantitative Data for Lipase-Catalyzed Resolutions of Analogous Glycidyl Esters
| Catalyst | Substrate | Co-solvent | Temp (°C) | Time (h) | Conversion (%) | Yield of (S)-Ester (%) | ee of (S)-Ester (%) | Reference |
| Novozym 435 | rac-Glycidyl butyrate | Toluene/Buffer | 35 | 6 | ~50 | ~45 | >99 | [1] |
| Lipase from Pseudomonas cepacia | rac-Glycidyl butyrate | Dioxane/Buffer | 5 | 24 | >52 | Not reported | >98 | [1] |
| Porcine Pancreatic Lipase (PPL) | rac-Glycidyl butyrate | Toluene/Buffer | 35 | 24 | ~50 | ~40 | 93 | [1] |
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst
The Jacobsen hydrolytic kinetic resolution is a powerful chemo-catalytic method for resolving terminal epoxides. It utilizes a chiral (salen)Co(III) complex to catalyze the enantioselective addition of water to one enantiomer of the racemic epoxide, yielding the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity.[2][3]
Experimental Protocol: Jacobsen HKR of (±)-Oxiranylmethyl Veratrate
Materials:
-
Racemic (±)-Oxiranylmethyl veratrate
-
(R,R)-Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF)
-
Heptane
Procedure:
-
Catalyst Activation: In a flask open to the air, dissolve (R,R)-Jacobsen's catalyst (0.005-0.02 eq) in a minimal amount of toluene or THF. Add acetic acid (2 eq relative to the catalyst) and stir for 30 minutes at room temperature. The color should change from orange to dark brown, indicating the oxidation of Co(II) to Co(III). Remove the solvent under reduced pressure.
-
Resolution: To the activated catalyst, add the racemic (±)-Oxiranylmethyl veratrate (1.0 eq) and a suitable solvent like THF. Cool the mixture to 0 °C.
-
Add water (0.5-0.6 eq) dropwise. Allow the reaction to warm to room temperature and stir until approximately 50-55% conversion is achieved (monitored by GC or TLC).
-
Workup: Quench the reaction by adding a nonpolar solvent like heptane. The catalyst will precipitate and can be recovered by filtration for reuse.
-
Concentrate the filtrate. The resulting mixture of (S)-Oxiranylmethyl veratrate and (R)-1-veratroyl-glycerol can be separated by column chromatography. Alternatively, a distillation under reduced pressure might be feasible to separate the more volatile epoxide.
Quantitative Data for Jacobsen HKR of Analogous Epoxides
| Catalyst Loading (mol%) | Substrate | Time (h) | Conversion (%) | Yield of Epoxide (%) | ee of Epoxide (%) | Reference |
| 0.5 | rac-Glycidyl butyrate | 16 | 54 | 46 | >99 | [3] |
| 0.2 | rac-Propylene oxide | 12 | 55 | 45 | >99 | [3] |
| 0.8 | rac-Styrene oxide | 4 | 53 | 47 | >99 | [3] |
Signaling Pathway for Jacobsen Hydrolytic Kinetic Resolution
Caption: Pathway of Jacobsen Hydrolytic Kinetic Resolution.
Synthesis from Chiral Precursors: The (R)-Epichlorohydrin Route
A highly efficient and direct method for synthesizing (S)-Oxiranylmethyl veratrate is through the nucleophilic substitution of a chiral precursor. (R)-epichlorohydrin is a cost-effective and readily available starting material for this purpose. The reaction with veratric acid or its salt proceeds with inversion of configuration at the stereocenter, leading to the desired (S)-product.
Experimental Protocol: Synthesis from (R)-Epichlorohydrin and Veratric Acid
Materials:
-
(R)-Epichlorohydrin
-
Veratric acid
-
Cesium carbonate (or another suitable base like potassium carbonate)
-
N,N-Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve veratric acid (1.0 eq) in DMF.
-
Add cesium carbonate (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the carboxylate salt.
-
Add (R)-epichlorohydrin (1.2 eq) to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (S)-Oxiranylmethyl veratrate.
Quantitative Data for Synthesis of Analogous Glycidyl Esters from Epichlorohydrin
| Starting Material | Carboxylic Acid | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-Epichlorohydrin | Pivalic Acid | Cs₂CO₃ | DMF | 80 | 76 | 94 | (Analogous to[1]) |
| (S)-Epichlorohydrin | Butyric Acid | K₂CO₃ | Acetone | Reflux | 87.8 | Not specified | [4] |
Synthesis Pathway from a Chiral Precursor
Caption: Synthesis from (R)-Epichlorohydrin.
Conclusion
The synthesis of (S)-Oxiranylmethyl veratrate can be successfully achieved through several robust methods. The choice of method will depend on factors such as the availability of starting materials, cost, desired scale, and the required enantiomeric purity.
-
Enzymatic Kinetic Resolution offers high enantioselectivity and mild reaction conditions, with the added benefit of reusable catalysts.
-
Jacobsen's Hydrolytic Kinetic Resolution is a powerful chemo-catalytic alternative that provides both the desired epoxide and the chiral diol in high ee.
-
Synthesis from (R)-epichlorohydrin is often the most direct and cost-effective route for large-scale production, provided the chiral starting material is readily available.
Each of these methods provides a reliable pathway to this important chiral building block, and the detailed protocols and comparative data in this guide should serve as a valuable resource for researchers in the field.
References
Oxiranylmethyl Veratrate: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds has become paramount. Chiral building blocks serve as fundamental starting materials for the asymmetric synthesis of complex molecules, enabling the selective production of a desired stereoisomer. Among these, oxiranylmethyl veratrate, also known as glycidyl 3,4-dimethoxybenzoate, has emerged as a valuable and versatile synthon. Its rigid oxirane ring provides a site for stereospecific nucleophilic attack, while the veratrate ester moiety can be readily cleaved or modified, offering a handle for further synthetic transformations. This technical guide provides a comprehensive overview of this compound as a chiral building block, detailing its synthesis, key reactions, and applications, with a focus on quantitative data and detailed experimental protocols.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and a Related Chiral Epoxide
| Property | Value | Reference Compound |
| Molecular Formula | C₁₂H₁₄O₅ | This compound |
| Molecular Weight | 238.24 g/mol | This compound |
| IUPAC Name | oxiran-2-ylmethyl 3,4-dimethoxybenzoate | This compound |
| CAS Number | 97259-65-9 | This compound |
| Appearance | Colorless oil (typical for similar glycidyl esters) | (R)-glycidyl butyrate |
| Specific Rotation ([α]D) | Not available for this compound. For (R)-glycidyl butyrate: >98% ee. | (R)-glycidyl butyrate |
Enantioselective Synthesis of Chiral Glycidyl Ethers
The enantioselective synthesis of chiral epoxides like this compound is crucial for their application as chiral building blocks. A common and effective method is the kinetic resolution of a racemic mixture. Lipase-catalyzed hydrolysis or transesterification is a widely used technique that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched epoxide.
Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Glycidyl Ester
| Substrate | Lipase | Method | Conversion (%) | Enantiomeric Excess of Unreacted Epoxide (%) | Reference |
| rac-Glycidyl butyrate | Pseudomonas cepacia Lipase (PCL) | Hydrolysis | 53 | >99 (S-enantiomer) | |
| rac-Glycidyl butyrate | Candida antarctica Lipase B (CAL-B) | Hydrolysis | ~50 | >99 (S-enantiomer) | [1] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-Glycidyl Butyrate
This protocol serves as a representative example for the enzymatic resolution of glycidyl esters, a method applicable to the synthesis of enantiopure this compound.
Materials:
-
rac-Glycidyl butyrate
-
Pseudomonas cepacia Lipase (PCL)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., hexane, methyl tert-butyl ether)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of rac-glycidyl butyrate (1.0 g, 6.94 mmol) in a suitable organic solvent (20 mL), add phosphate buffer (20 mL, 0.1 M, pH 7.0).
-
Add Pseudomonas cepacia lipase (100 mg).
-
Stir the mixture vigorously at room temperature (25 °C) and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the unreacted (S)-glycidyl butyrate by silica gel column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[2]
Key Synthetic Application: Synthesis of β-Adrenergic Blocking Agents
A significant application of chiral glycidyl ethers like this compound is in the synthesis of β-adrenergic blocking agents (beta-blockers). The key step involves the regioselective ring-opening of the epoxide by an appropriate amine. The synthesis of (S)-propranolol, a widely used beta-blocker, from a chiral glycidyl ether is a classic example.
Table 3: Representative Yields for the Synthesis of (S)-Propranolol from a Chiral Glycidyl Ether
| Starting Material | Reagent | Product | Yield (%) | Enantiomeric Excess (%) |
| (S)-1-(1-Naphthoxy)-2,3-epoxypropane | Isopropylamine | (S)-Propranolol | ~85-95 | >98 |
Experimental Protocol: Synthesis of (S)-Propranolol from (S)-1-(1-Naphthoxy)-2,3-epoxypropane
This protocol illustrates the ring-opening reaction of a chiral glycidyl ether with an amine, a core transformation for this compound.
Materials:
-
(S)-1-(1-Naphthoxy)-2,3-epoxypropane
-
Isopropylamine
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
Dissolve (S)-1-(1-Naphthoxy)-2,3-epoxypropane (1.0 g, 5.0 mmol) in ethanol (20 mL).
-
Add isopropylamine (2.1 mL, 25 mmol) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude (S)-propranolol.
-
The crude product can be further purified by crystallization or column chromatography. For characterization and handling, it can be converted to its hydrochloride salt by treatment with ethereal HCl.
Mandatory Visualizations
Caption: Enzymatic kinetic resolution of racemic this compound.
Caption: Synthesis of a chiral β-amino alcohol from (S)-oxiranylmethyl veratrate.
Conclusion
This compound stands as a potent chiral building block in the arsenal of synthetic organic chemists. Its utility is underscored by the straightforward methods for its enantioselective synthesis, primarily through enzymatic kinetic resolution, and the high regioselectivity and stereospecificity of its subsequent ring-opening reactions. The application of this synthon in the construction of biologically active molecules, particularly in the realm of beta-blockers and other pharmaceuticals, highlights its significance. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating the efficient and stereocontrolled synthesis of complex chiral targets. As the demand for enantiopure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase.
References
Spectroscopic Profile of Oxiranylmethyl Veratrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Oxiranylmethyl veratrate, also known as glycidyl veratrate or oxiran-2-ylmethyl 3,4-dimethoxybenzoate, is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol .[1] Its structure features a veratrate group attached to a glycidyl ether moiety. Due to the reactive epoxide ring, this compound and its analogs are of interest in synthetic chemistry and potentially in the development of new materials and pharmaceutical intermediates. This document aims to provide a comprehensive guide to the spectroscopic data (NMR, IR, MS) of this compound. However, an extensive search of publicly available chemical databases and scientific literature did not yield specific experimental spectroscopic data for this compound.
Despite the absence of direct experimental spectra, this guide will provide predicted spectroscopic information based on the known chemical structure and typical values for similar functional groups. Furthermore, it will outline the standard experimental protocols used to obtain such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~4.5 | dd | 1H | O-CH₂ (glycidyl) |
| ~4.0 | dd | 1H | O-CH₂ (glycidyl) |
| ~3.9 | s | 6H | 2 x OCH₃ |
| ~3.3 | m | 1H | CH (glycidyl) |
| ~2.9 | dd | 1H | CH₂ (glycidyl) |
| ~2.7 | dd | 1H | CH₂ (glycidyl) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~153 | Ar-C (OCH₃) |
| ~148 | Ar-C (OCH₃) |
| ~124 | Ar-CH |
| ~122 | Ar-C |
| ~112 | Ar-CH |
| ~110 | Ar-CH |
| ~66 | O-CH₂ (glycidyl) |
| ~56 | OCH₃ |
| ~50 | CH (glycidyl) |
| ~45 | CH₂ (glycidyl) |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1520 | C=C stretch (aromatic) |
| ~1270, ~1140 | C-O stretch (ester and ether) |
| ~910, ~840 | Epoxide ring vibrations |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 238 | [M]⁺ (Molecular ion) |
| 181 | [M - C₃H₅O]⁺ (Loss of glycidyl group) |
| 165 | [M - OC₃H₅O]⁺ (Loss of glycidoxy group) |
| 151 | Veratroyl cation |
| 121 | |
| 93 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent molecular ion peak.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 50-500).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
References
CAS number and synonyms for Oxiranylmethyl veratrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxiranylmethyl veratrate, also known by its IUPAC name oxiran-2-ylmethyl 3,4-dimethoxybenzoate, is an organic chemical compound with the CAS number 97259-65-9. Its structure features a veratrate group ester-linked to a glycidyl (oxiranylmethyl) moiety. This bifunctional nature suggests potential reactivity as an electrophile (due to the epoxide ring) and a molecule with potential biological activities conferred by the dimethoxybenzoyl group. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological context, designed to support research and development activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided in Table 1. These properties have been computationally predicted and provide a foundational understanding of the molecule's characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 97259-65-9 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| IUPAC Name | oxiran-2-ylmethyl 3,4-dimethoxybenzoate | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OCC2CO2)OC | [1] |
| InChI Key | VPTDIKOVZYYYNW-UHFFFAOYSA-N | [1] |
Synonyms
For comprehensive literature and database searches, a list of known synonyms for this compound is provided in Table 2.
Table 2: Synonyms for this compound
| Synonym |
| oxiran-2-ylmethyl 3,4-dimethoxybenzoate |
| 3,4-Dimethoxybenzoic acid, oxiranylmethyl ester |
| EINECS 306-427-1 |
| (Oxiran-2-yl)methyl 3,4-dimethoxybenzoate |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established methodologies.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from veratric acid and epichlorohydrin.
Materials:
-
Veratric acid
-
Epichlorohydrin
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratric acid (1 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Epichlorohydrin: Add epichlorohydrin (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C and stir for 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization:
-
Analyze the purified product by thin-layer chromatography (TLC) to confirm its purity.
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure of this compound.
-
Synthesis Workflow Diagram
The logical flow of the synthesis protocol is illustrated in the following diagram:
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound. The presence of the epoxide group, a known reactive moiety, suggests potential for covalent modification of biological macromolecules, which could be explored in future research. The veratrate moiety is present in some natural products with known biological activities, which may provide a starting point for investigation.
Further research is required to elucidate the pharmacological profile of this compound.
Experimental Protocols for Biological Assays
Due to the limited available data on the biological effects of this compound, detailed experimental protocols for specific biological assays are not yet established. Researchers interested in investigating this compound could consider the following general experimental approaches:
-
Cytotoxicity Assays: To assess the effect of the compound on cell viability, standard assays such as the MTT, XTT, or LDH release assays could be employed using a panel of cancer and non-cancer cell lines.
-
Enzyme Inhibition Assays: Given the reactive epoxide, screening against various enzyme classes (e.g., proteases, kinases, esterases) could identify potential molecular targets.
-
Receptor Binding Assays: To determine if the compound interacts with specific cellular receptors.
As research into this compound progresses, it is anticipated that more specific and detailed protocols will be developed.
Logical Relationships in Drug Discovery
The investigation of a novel compound like this compound within a drug discovery context follows a logical progression. The following diagram illustrates this general workflow.
Caption: General workflow for drug discovery.
Conclusion
This compound is a readily synthesizable organic compound. While its chemical properties are understood, its biological activities and potential therapeutic applications remain largely unexplored. This technical guide provides a foundational resource for researchers and scientists, outlining the known chemical data and synthesis protocols. The absence of significant biological data highlights a clear opportunity for further investigation into the pharmacological potential of this molecule. The provided workflows for synthesis and drug discovery offer a roadmap for future research endeavors.
References
Safety and handling of Oxiranylmethyl veratrate
An In-depth Technical Guide to the Safety and Handling of Oxiranylmethyl veratrate
Disclaimer: No specific safety and toxicity data for this compound has been found in publicly available literature. This guide is based on the chemical properties of its constituent functional groups—an epoxide (oxirane) and a veratrate ester—and general principles of laboratory safety. It is intended for use by qualified researchers, scientists, and drug development professionals. A formal risk assessment should be conducted by the user before handling this compound.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₁₂H₁₄O₅.[1] It is also known by its IUPAC name, oxiran-2-ylmethyl 3,4-dimethoxybenzoate.[1] Due to the lack of experimental data, the following table summarizes its computed physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | PubChem[1] |
| Molecular Weight | 238.24 g/mol | PubChem[1] |
| CAS Number | 97259-65-9 | PubChem[1] |
| IUPAC Name | oxiran-2-ylmethyl 3,4-dimethoxybenzoate | PubChem[1] |
| Computed XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Hazard Identification
The primary hazards associated with this compound are extrapolated from its functional groups: the epoxide (oxirane) ring and the veratrate ester.
2.1 Epoxide Group Hazards: The oxiranylmethyl group is a type of glycidyl ether. Glycidyl ethers are known to be primary skin and eye irritants and potential skin sensitizing agents.[2] Dermal contact is a major route of exposure and can lead to irritation, and with repeated contact, allergic reactions.[2][3][4][5] Some glycidyl ethers have been shown to have mutagenic or carcinogenic potential.[2][6] Inhalation of vapors or aerosols can cause respiratory irritation.[2][7]
2.2 Veratrate Ester Group Hazards: Aromatic esters are generally characterized by high thermal, oxidative, and hydrolytic stability.[8] The parent compound, veratric acid, is considered a skin and strong eye irritant.[9] While ingestion of veratric acid is not thought to produce immediately harmful effects, it may be damaging to individuals with pre-existing organ damage.
Overall Hazard Summary:
-
Skin Irritant: Expected to cause skin irritation upon contact.
-
Eye Irritant: Expected to cause serious eye irritation.
-
Skin Sensitizer: May cause an allergic skin reaction upon repeated contact.
-
Respiratory Irritant: Inhalation of vapors or aerosols may cause respiratory tract irritation.
-
Chronic Health Hazards: Potential for mutagenicity or carcinogenicity due to the epoxide group.
Experimental Protocols
As no specific experimental studies involving this compound are publicly available, this section provides a general protocol for the safe handling of a research chemical of this nature in a laboratory setting.
3.1 General Handling Protocol:
-
Preparation and Precautionary Measures:
-
Before handling, consult this guide and any available safety information.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Prepare all necessary equipment and reagents before introducing this compound to the workspace.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[11]
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended.[4] Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
-
Weighing and Dispensing:
-
Conduct all weighing and dispensing of solid or liquid this compound within a chemical fume hood or other ventilated enclosure.
-
Use dedicated spatulas and glassware.
-
Ensure containers are securely closed when not in use.
-
-
Reaction Setup and Execution:
-
Set up reactions in a chemical fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Ensure any reaction vessel is appropriately vented if there is a possibility of gas evolution.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Dispose of waste in a designated hazardous waste container, following institutional and local regulations.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]
-
Visualization of Workflows and Reactivity
General Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of a research chemical like this compound.
Caption: General workflow for handling research chemicals.
Potential Reactivity Pathways
This diagram illustrates the potential chemical reactivity of the epoxide and ester functional groups present in this compound. The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions, while the ester can undergo hydrolysis.
Caption: Potential reactivity of functional groups.
Storage and Disposal
5.1 Storage:
-
Store in a cool, dry, and well-ventilated area.[12]
-
Keep containers tightly sealed to prevent moisture ingress and potential degradation.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Epoxides can react violently with these substances.[6]
-
Store in a location that is inaccessible to unauthorized personnel.
5.2 Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in general waste streams.
References
- 1. This compound | C12H14O5 | CID 11971415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. nj.gov [nj.gov]
- 4. youtube.com [youtube.com]
- 5. pekesafety.com [pekesafety.com]
- 6. ICSC 0096 - ALLYL GLYCIDYL ETHER [chemicalsafety.ilo.org]
- 7. chemos.de [chemos.de]
- 8. zslubes.com [zslubes.com]
- 9. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uwlax.edu [uwlax.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Aromatic waters | PPTX [slideshare.net]
Oxiranylmethyl veratrate stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Oxiranylmethyl Veratrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (also known as glycidyl veratrate or oxiran-2-ylmethyl 3,4-dimethoxybenzoate)[1]. The stability of this compound is critical for its handling, formulation, and efficacy in research and pharmaceutical applications. This document outlines the potential degradation pathways, including hydrolysis, thermal decomposition, and photolysis, based on the known chemistry of its constituent functional groups: an oxirane (epoxide) ring and a veratrate ester. Recommendations for storage and handling are provided to ensure the integrity of the compound. Detailed experimental protocols for conducting forced degradation studies and a stability-indicating analytical method are also described.
Chemical Structure and Properties
-
IUPAC Name: oxiran-2-ylmethyl 3,4-dimethoxybenzoate[1]
-
Synonyms: this compound, Glycidyl veratrate[1]
-
CAS Number: 97259-65-9[1]
-
Molecular Formula: C₁₂H₁₄O₅[1]
-
Molecular Weight: 238.24 g/mol [1]
Potential Degradation Pathways
The chemical structure of this compound contains two primary functional groups susceptible to degradation: the epoxide ring and the ester linkage.
Hydrolysis
The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions, which would lead to the formation of a diol. The ester linkage is also prone to hydrolysis, which would yield veratric acid and glycidol.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the epoxide ring can be protonated, followed by nucleophilic attack of water on the more substituted carbon atom to form a trans-1,2-diol. The ester linkage can also be hydrolyzed.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion can act as a nucleophile, attacking the less substituted carbon of the epoxide ring in an Sₙ2 reaction to form a trans-1,2-diol. The ester linkage is also readily cleaved under basic conditions.
Thermal Degradation
Glycidyl esters, which are structurally similar to this compound, have been shown to be unstable at high temperatures.[2][3] The degradation of glycidyl esters follows pseudo-first-order kinetics and primarily involves the ring-opening of the epoxide, followed by hydrolysis of the ester bond to yield a fatty acid and glycerol.[4][5] Decomposition products can include aldehydes and hydrocarbons.[2][3]
Photodegradation
Compounds containing aromatic rings and ester functionalities, like veratrate esters, can be susceptible to photodegradation upon exposure to UV light. The specific photodegradation pathway for this compound is not documented, but it could involve cleavage of the ester bond or reactions involving the aromatic ring.
Quantitative Stability Data
Table 1: Thermal Degradation of Glycidyl Palmitate (GP) at Elevated Temperatures [2][3]
| Temperature | Heating Time (h) | Remaining GP (%) |
| 180°C | 2 | ~70% |
| 4 | ~40% | |
| 8 | ~10% | |
| 200°C | 2 | ~40% |
| 4 | ~15% | |
| 8 | Not Detected |
Table 2: Degradation Rate of Glycidyl Fatty Acid Esters (G-FE) in Palm Oil at Different Storage Temperatures [6]
| Storage Temperature | Degradation Rate (mg/kg per month) |
| 5°C | 0.4 |
| 10°C | 0.3 |
| 15°C | 0.2 |
| -20°C | 0.1 |
| 20°C | 0.0 |
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling conditions are recommended for this compound:
-
Temperature: To minimize thermal degradation, it is recommended to store this compound in a cool environment. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable. The data on glycidyl fatty acid esters suggests that degradation can still occur at refrigerated temperatures, so colder storage is preferable.[6]
-
Humidity: Exposure to humidity should be minimized to prevent hydrolysis of the epoxide and ester groups. The compound should be stored in a tightly sealed container in a dry environment or desiccator. High humidity can also affect the physical properties of epoxy compounds.[7][8][9][10]
-
Light: To prevent potential photodegradation, this compound should be protected from light by storing it in an amber vial or in a dark place.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[11][12][13][14]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[13]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 30 minutes.[14]
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 N HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 30 minutes.[14]
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 N NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 24 hours.
-
Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solid sample and a 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the samples by HPLC.
-
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from any degradation products formed during the forced degradation study.
Signaling Pathways and Biological Context
While specific signaling pathways for this compound are not well-documented, the veratric acid moiety is known to possess biological activity. Veratric acid has been shown to have anti-inflammatory effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[15] It has also demonstrated protective effects against liver ischemia/reperfusion injury by activating the Nrf2 signaling pathway, which is involved in the antioxidant response.[16] It is plausible that this compound or its metabolites could interact with these or related pathways.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound under different stress conditions.
Caption: Known signaling pathways influenced by the veratric acid moiety.
References
- 1. This compound | C12H14O5 | CID 11971415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. justresin.com.au [justresin.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Veratric Acid Inhibits LPS-Induced IL-6 and IL-8 Production in Human Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Veratric acid alleviates liver ischemia/reperfusion injury by activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Procurement of Enantiopure Oxiranylmethyl Veratrate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, securing a reliable source of high-purity enantiopure starting materials is a critical first step in the discovery and development pipeline. This technical guide addresses the procurement of enantiopure (R)- and (S)-Oxiranylmethyl veratrate, key chiral building blocks. Due to its limited commercial availability as a stock item, this guide focuses on the synthesis and analytical methodologies required to obtain and verify this compound.
Commercial Availability Overview
Direct commercial suppliers for enantiopure (R)- and (S)-Oxiranylmethyl veratrate are not readily identifiable, suggesting that this compound is typically not held in stock by major chemical vendors. Researchers requiring this specific molecule will likely need to pursue one of the following avenues:
-
Custom Synthesis: Engaging a contract research organization (CRO) or a specialized chemical synthesis company to prepare the desired enantiomer.
-
In-house Synthesis: Preparing the compound within their own laboratory facilities.
This guide will focus on providing the necessary technical information for the in-house synthesis and analysis of enantiopure Oxiranylmethyl veratrate.
Synthesis of Enantiopure this compound
The most common and effective methods for obtaining enantiopure epoxides like this compound involve either the enantioselective epoxidation of an achiral precursor or the resolution of a racemic mixture.
Enantioselective Epoxidation of Allyl Veratrate
A highly effective method for the asymmetric synthesis of chiral epoxides from allylic alcohols is the Sharpless-Katsuki enantioselective epoxidation.[1] This method utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to direct the stereochemistry of the epoxidation of an allylic alcohol.
Proposed Synthetic Pathway:
Figure 1: Proposed enantioselective synthesis of this compound.
Experimental Protocol: Sharpless-Katsuki Epoxidation of Allyl Veratrate
-
Preparation of the Catalyst: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve titanium isopropoxide (Ti(OiPr)4) in dichloromethane (CH2Cl2).
-
Ligand Addition: To the catalyst solution, add either (+)-diethyl tartrate ((+)-DET) for the synthesis of (R)-Oxiranylmethyl veratrate or (-)-diethyl tartrate ((-)-DET) for the (S)-enantiomer. Stir the mixture until it becomes homogeneous.
-
Substrate Addition: Add allyl veratrate to the reaction mixture.
-
Initiation of Epoxidation: Cool the reaction mixture to a low temperature (typically -20 °C to -78 °C) and add tert-butyl hydroperoxide (t-BuOOH) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium sulfite solution). Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Chiral Resolution of Racemic this compound
An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound.[2][3][4][5][6] This can be achieved through several methods, with diastereomeric salt formation and kinetic resolution being the most common.
Logical Workflow for Chiral Resolution:
Figure 2: General workflow for the chiral resolution of racemic this compound.
Experimental Protocol: Kinetic Resolution using a Lipase
Kinetic resolution utilizes an enzyme or a chiral catalyst to selectively react with one enantiomer of the racemate, leaving the other enantiomer unreacted.[7][8][9] Lipases are commonly used for the resolution of epoxides.
-
Reaction Setup: In a suitable organic solvent (e.g., toluene or hexane), dissolve the racemic this compound.
-
Enzyme Addition: Add a commercially available lipase (e.g., from Candida antarctica, Lipase B).
-
Acylating Agent: Add an acylating agent, such as vinyl acetate. The lipase will selectively acylate one of the enantiomers.
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee%) of the unreacted epoxide and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the remaining starting material and the product.
-
Work-up and Separation: Once the desired conversion is reached, filter off the enzyme. The reaction mixture will contain one enantiomer of this compound and the acylated product of the other enantiomer. These can be separated by column chromatography.
-
Hydrolysis (Optional): If the acylated enantiomer is the desired product, it can be hydrolyzed back to the epoxide using standard conditions (e.g., mild basic hydrolysis).
Analytical Characterization: Determination of Enantiomeric Excess
The most critical analytical method for enantiopure compounds is the determination of their enantiomeric excess (ee%). This is most commonly and accurately achieved using chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for the separation of a wide range of racemates.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system. Detection is typically performed using a UV detector at a wavelength where the compound has a strong absorbance.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee% = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Summary of Quantitative Data
| Parameter | Target Value | Analytical Method |
| Enantiomeric Excess (ee%) | > 98% | Chiral HPLC |
| Chemical Purity | > 97% | HPLC, GC-MS, 1H NMR |
| Identity Confirmation | Conforms to structure | 1H NMR, 13C NMR, Mass Spectrometry |
| Appearance | Colorless to pale yellow oil or solid | Visual Inspection |
This guide provides a foundational framework for researchers to obtain and characterize enantiopure this compound. The provided experimental protocols are general and may require optimization based on specific laboratory conditions and available reagents. It is crucial to consult relevant scientific literature for more detailed procedures and safety information.
References
- 1. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Resolution of Terminal Epoxides: Application Notes and Protocols
Note to the Reader: The following application notes provide a detailed overview of established methods for the chiral resolution of terminal epoxides. While the initial request specified the use of "Oxiranylmethyl veratrate" for this purpose, a comprehensive literature search did not yield specific methods or protocols involving this compound as a resolving agent for terminal epoxides. The information presented here is based on well-documented and widely used techniques in the field, providing researchers, scientists, and drug development professionals with practical guidance on achieving high enantiopurity for chiral epoxides, which are crucial building blocks in pharmaceutical synthesis.
Introduction to Chiral Resolution of Terminal Epoxides
Terminal epoxides are versatile synthetic intermediates, and their enantiopure forms are essential for the synthesis of a wide range of pharmaceuticals and biologically active molecules. Kinetic resolution is a powerful strategy for separating a racemic mixture of epoxides into its constituent enantiomers. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of a product from the more reactive one.
This document details two highly effective methods for the kinetic resolution of terminal epoxides:
-
Hydrolytic Kinetic Resolution (HKR): This method employs a chiral catalyst, typically a (salen)Co(III) complex, to catalyze the enantioselective hydrolysis of one epoxide enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess.
-
Aminolytic Kinetic Resolution (AKR): Similar to HKR, AKR utilizes a chiral catalyst to mediate the enantioselective reaction of an epoxide with an amine nucleophile. This method is valuable for producing both enantioenriched epoxides and chiral β-amino alcohols.
Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides using Chiral (salen)Co(III) Complexes
Hydrolytic kinetic resolution is a practical and highly selective method for obtaining enantioenriched terminal epoxides and 1,2-diols. The use of chiral (salen)Co(III) complexes as catalysts has proven to be exceptionally effective for this transformation.
Quantitative Data Summary
The following table summarizes typical results for the HKR of various terminal epoxides using a chiral (salen)Co(III) catalyst. This data highlights the high enantiomeric excess (% ee) achievable for both the recovered epoxide and the resulting 1,2-diol.
| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Epoxide % ee | Diol % ee |
| (±)-Propylene Oxide | 0.5 | 16 | 55 | >99 | 98 |
| (±)-1,2-Epoxybutane | 0.5 | 16 | 54 | >99 | 98 |
| (±)-1,2-Epoxyhexane | 0.2 | 12 | 52 | >99 | 97 |
| (±)-Styrene Oxide | 0.5 | 18 | 53 | >99 | 98 |
| (±)-Glycidyl Phenyl Ether | 0.5 | 16 | 51 | >99 | 97 |
Data presented is a representative summary based on typical outcomes for this reaction type and may not reflect specific experimental results.
Experimental Protocol: Hydrolytic Kinetic Resolution
This protocol provides a general procedure for the hydrolytic kinetic resolution of a terminal epoxide.
Materials:
-
Racemic terminal epoxide
-
Chiral (salen)Co(III) complex (e.g., (R,R)-Co(III)-salen acetate)
-
Water (deionized)
-
Tetrahydrofuran (THF), anhydrous
-
Glacial acetic acid (catalyst activation)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation: In a clean, dry flask, dissolve the chiral (salen)Co(III) complex (0.2-2.0 mol%) in THF. Add a small amount of glacial acetic acid (approximately 2 equivalents relative to the cobalt complex) and stir the mixture at room temperature for 30 minutes to activate the catalyst.
-
Reaction Setup: To the activated catalyst solution, add the racemic terminal epoxide (1.0 equivalent).
-
Addition of Water: Add water (0.5-0.6 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50-55% conversion of the starting epoxide is achieved.
-
Work-up:
-
Quench the reaction by adding dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting mixture of unreacted epoxide and 1,2-diol by silica gel column chromatography to isolate the enantioenriched epoxide and diol.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the recovered epoxide and the diol product using chiral GC or HPLC analysis.
Experimental Workflow
Caption: Workflow for Hydrolytic Kinetic Resolution (HKR).
Aminolytic Kinetic Resolution (AKR) of Terminal Epoxides
Aminolytic kinetic resolution is another robust method for producing enantioenriched epoxides. This technique is particularly useful for the synthesis of chiral β-amino alcohols, which are important precursors in drug development.
Quantitative Data Summary
The following table presents representative data for the AKR of terminal epoxides, demonstrating the high enantioselectivity and yields achievable with this method.
| Epoxide Substrate | Amine Nucleophile | Catalyst Loading (mol%) | Time (h) | Epoxide % ee | β-Amino Alcohol % ee |
| (±)-Propylene Oxide | Benzylamine | 1.0 | 24 | >99 | 98 |
| (±)-1,2-Epoxyhexane | Aniline | 1.0 | 24 | >99 | 97 |
| (±)-Styrene Oxide | Benzylamine | 0.5 | 16 | >99 | 99 |
| (±)-Glycidyl Phenyl Ether | Aniline | 0.5 | 18 | >99 | 98 |
| (±)-Naphthyl Glycidyl Ether | Boc-protected isoproylamine | 1.0 | 16 | >99 | >99 |
Data presented is a representative summary based on typical outcomes for this reaction type and may not reflect specific experimental results.
Experimental Protocol: Aminolytic Kinetic Resolution
This protocol outlines a general procedure for the aminolytic kinetic resolution of a terminal epoxide.
Materials:
-
Racemic terminal epoxide
-
Chiral polymeric Co(III)-salen complex
-
Amine nucleophile (e.g., benzylamine, aniline)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve the chiral polymeric Co(III)-salen complex (0.5-1.0 mol%) in anhydrous dichloromethane.
-
Addition of Reactants: Add the racemic terminal epoxide (1.0 equivalent) to the catalyst solution, followed by the amine nucleophile (0.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC until the desired conversion is reached (typically around 50%).
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification: Separate the unreacted enantioenriched epoxide and the chiral β-amino alcohol product via silica gel column chromatography.
-
Enantiomeric Excess Determination: Analyze the enantiomeric purity of the isolated epoxide and β-amino alcohol using chiral HPLC or GC.
Logical Relationship of Components
Caption: Components in Aminolytic Kinetic Resolution (AKR).
Conclusion
The chiral resolution of terminal epoxides through methods like Hydrolytic Kinetic Resolution (HKR) and Aminolytic Kinetic Resolution (AKR) provides efficient access to valuable, enantioenriched synthetic building blocks. The use of chiral (salen)Co(III) complexes as catalysts offers high selectivity and broad substrate scope, making these protocols indispensable tools for researchers in synthetic organic chemistry and drug development. While the specific use of this compound in this context is not documented in the reviewed literature, the principles and protocols outlined here for established methods offer a solid foundation for achieving successful chiral resolutions of terminal epoxides.
Application Notes and Protocols: Oxiranylmethyl Veratrate as a Chiral Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a theoretical guide based on the chemical properties of Oxiranylmethyl veratrate and general principles of chiral derivatization. As of the latest literature review, there is no specific published data on the use of this compound as a chiral derivatizing agent. These protocols are provided for research and development purposes and would require validation.
Introduction
Enantiomeric purity is a critical parameter in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Chiral derivatization is a widely used technique to determine the enantiomeric composition of a chiral analyte. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated and quantified using standard chromatographic techniques like HPLC or GC.
This compound, a compound containing a reactive epoxide ring and a veratrate moiety, presents as a potential candidate for a chiral derivatizing agent. The epoxide ring can react with nucleophilic functional groups such as amines, alcohols, and thiols present in analyte molecules. If this compound is used in an enantiomerically pure form (either (R)- or (S)-), it can lead to the formation of diastereomeric products, allowing for chiral resolution. The veratrate group can act as a chromophore, facilitating detection by UV spectroscopy.
Principle of Chiral Derivatization using this compound
The proposed mechanism involves the nucleophilic attack of a chiral analyte (e.g., an amine, alcohol, or thiol) on one of the carbon atoms of the epoxide ring of enantiomerically pure this compound. This reaction, typically carried out under basic or acidic catalysis, results in the opening of the epoxide ring and the formation of a covalent bond between the analyte and the derivatizing agent. The resulting products are diastereomers with distinct physicochemical properties, enabling their separation and quantification.
Experimental Protocols
The following are proposed protocols for the derivatization of chiral amines, alcohols, and thiols using this compound. Optimization of reaction conditions (e.g., temperature, time, solvent, and catalyst) will be necessary for specific analytes.
Derivatization of Chiral Primary and Secondary Amines
Materials:
-
(R)- or (S)-Oxiranylmethyl veratrate (enantiomerically pure)
-
Chiral amine analyte
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the chiral amine analyte (1.0 eq) in the anhydrous aprotic solvent.
-
Add the tertiary amine base (1.2 eq).
-
Add a solution of enantiomerically pure this compound (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the diastereomeric products with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting residue containing the diastereomeric derivatives is ready for chromatographic analysis.
Derivatization of Chiral Alcohols
Materials:
-
(R)- or (S)-Oxiranylmethyl veratrate (enantiomerically pure)
-
Chiral alcohol analyte
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Strong base (e.g., sodium hydride, lithium diisopropylamide) or a Lewis acid catalyst (e.g., boron trifluoride etherate)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
Base-catalyzed: Dissolve the chiral alcohol (1.0 eq) in the anhydrous aprotic solvent and add the strong base (1.1 eq) at 0 °C. Stir for 30 minutes.
-
Lewis acid-catalyzed: Dissolve the chiral alcohol (1.0 eq) and this compound (1.1 eq) in the anhydrous aprotic solvent and add the Lewis acid catalyst (0.1 eq) at 0 °C.
-
Add a solution of enantiomerically pure this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction with the appropriate quenching solution.
-
Extract the diastereomeric products with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting residue is ready for chromatographic analysis.
Hypothetical Data Presentation
The following tables present hypothetical data for the separation of diastereomers formed from the reaction of racemic analytes with (R)-Oxiranylmethyl veratrate.
Table 1: Hypothetical HPLC Separation of Derivatized Chiral Amines
| Analyte | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| 1-Phenylethylamine | Hexane:Isopropanol (90:10) | 1.0 | 12.5 | 14.2 | 2.1 |
| Amphetamine | Hexane:Ethanol (95:5) | 0.8 | 15.8 | 17.1 | 1.8 |
| Propranolol | Acetonitrile:Water (70:30) | 1.2 | 9.3 | 10.5 | 2.5 |
Table 2: Hypothetical GC Separation of Derivatized Chiral Alcohols
| Analyte | Column | Oven Program | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| 2-Butanol | Chiral-DEX CB | 80°C (2 min), then 5°C/min to 150°C | 10.2 | 10.8 | 1.9 |
| Menthol | CycloSil-B | 100°C (1 min), then 10°C/min to 200°C | 12.1 | 12.9 | 2.2 |
| 1-Indanol | Chirasil-Val | 120°C isothermal | 18.5 | 19.3 | 1.7 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for chiral analysis using this compound.
Conclusion
This compound holds theoretical potential as a chiral derivatizing agent for a range of nucleophilic analytes. The proposed protocols provide a starting point for researchers to explore its utility. Successful application will depend on the optimization of reaction conditions and the development of robust chromatographic methods for the separation of the resulting diastereomers. Further research is required to validate these hypothetical applications and to establish the scope and limitations of this compound as a chiral derivatizing agent.
Application Notes and Protocols for the Kinetic Resolution of Racemic Epoxides with Oxiranylmethyl Veratrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic epoxides is a powerful strategy for the synthesis of enantiomerically pure epoxides and their corresponding 1,2-diols, which are versatile chiral building blocks in the pharmaceutical industry. This document provides detailed application notes and protocols for the kinetic resolution of racemic terminal epoxides, with a focus on substrates like oxiranylmethyl veratrate (glycidyl 3,4-dimethoxybenzoate). The primary method detailed is the highly efficient and widely applicable Jacobsen-Katsuki Hydrolytic Kinetic Resolution (HKR), which utilizes a chiral (salen)Co(III) complex as a catalyst.
Kinetic resolution differentiates two enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer.[1] The Jacobsen HKR, in particular, employs water as a readily available and inexpensive nucleophile to hydrolyze one enantiomer of the racemic epoxide preferentially, leaving the other enantiomer unreacted and in high enantiomeric excess.[2][3] This method is renowned for its broad substrate scope, low catalyst loadings, and operational simplicity, making it a valuable tool in asymmetric synthesis.[2][3][4]
Principle of Hydrolytic Kinetic Resolution (HKR)
The HKR of a racemic terminal epoxide, such as this compound, involves the enantioselective ring-opening of one of the epoxide enantiomers by water, catalyzed by a chiral (salen)Co(III) complex. This results in the formation of a chiral 1,2-diol and the recovery of the unreacted epoxide in high enantiomeric purity. The selectivity of the reaction is determined by the chiral catalyst, which preferentially activates one enantiomer of the epoxide for nucleophilic attack by water.
dot
Caption: Principle of the Hydrolytic Kinetic Resolution.
Experimental Protocols
General Considerations
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be of high purity and dried according to standard procedures.
-
The chiral (salen)Co(III) catalyst, (R,R)- or (S,S)-enantiomer, is commercially available.
-
The progress of the reaction and the enantiomeric excess (ee) of the epoxide and diol can be monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5]
Protocol for the Hydrolytic Kinetic Resolution of this compound
This protocol is a general guideline based on the Jacobsen HKR of terminal epoxides and can be optimized for this compound.[2][3]
Materials:
-
Racemic this compound
-
(R,R)- or (S,S)-(salen)Co(III)OAc complex (0.5 mol%)
-
Tetrahydrofuran (THF), anhydrous
-
Water (0.55 equivalents)
-
Glacial acetic acid (for catalyst activation, if necessary)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation (if using the Co(II) precursor): In a flame-dried flask, dissolve the (salen)Co(II) complex in dichloromethane. Add glacial acetic acid and stir the solution in the presence of air for 1 hour until the color changes from orange to dark red, indicating the formation of the active Co(III) species. Remove the solvent under reduced pressure.
-
Reaction Setup: To a stirred solution of racemic this compound in THF, add the activated (salen)Co(III)OAc catalyst (0.5 mol%).
-
Reaction Initiation: Add water (0.55 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or chiral GC. The reaction is typically complete when approximately 50-55% of the starting epoxide has been consumed.
-
Work-up: Once the desired conversion is reached, dilute the reaction mixture with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture by flash column chromatography on silica gel to separate the unreacted, enantioenriched this compound from the corresponding 1,2-diol.
dot
References
Application Note: HPLC Method for the Separation of Oxiranylmethyl Veratrate Diastereomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of oxiranylmethyl veratrate diastereomers. Utilizing a polysaccharide-based chiral stationary phase under normal phase conditions, this method provides excellent resolution and peak shape, making it suitable for routine quality control, purity assessment, and preparative isolation of the individual diastereomers in research, development, and manufacturing environments.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Due to its chiral centers, it can exist as a mixture of diastereomers, each potentially exhibiting different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify these diastereomers is crucial for ensuring the safety and efficacy of the final drug product. This application note presents a detailed protocol for the successful separation of this compound diastereomers using chiral HPLC.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chiral Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Data Acquisition and Processing: Agilent OpenLab CDS or equivalent chromatography data software.
-
Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound diastereomeric mixture and dissolve it in 10 mL of the mobile phase (n-Hexane/IPA 90:10 v/v) to obtain a stock solution of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 279 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
System Suitability
To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis. Inject the working standard solution six times and evaluate the following parameters:
-
Resolution (Rs): The resolution between the two diastereomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: The RSD for the peak areas of each diastereomer for six replicate injections should be ≤ 2.0%.
Data Presentation
The developed method successfully separated the two diastereomers of this compound with baseline resolution. The quantitative data from a representative chromatogram are summarized in the table below.
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (min) | 12.5 | 15.2 |
| Peak Area (mAU*s) | 450.8 | 445.3 |
| Peak Height (mAU) | 55.2 | 48.9 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates (N) | 8500 | 8900 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.8} |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC separation of this compound diastereomers.
Caption: Logical workflow for the chiral HPLC method development process.
Conclusion
The HPLC method described in this application note is highly effective for the separation of this compound diastereomers. The use of a CHIRALPAK® AD-H column with a mobile phase of n-Hexane and 2-Propanol provides excellent resolution and peak symmetry. This method is straightforward, reproducible, and can be readily implemented in a quality control laboratory for the routine analysis of this important pharmaceutical intermediate.
Application Note: Determination of Diastereomeric Ratio of Oxiranylmethyl Veratrate Derivatives using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxiranylmethyl veratrate and its derivatives are valuable chiral building blocks in the synthesis of various biologically active molecules and pharmaceuticals. The stereochemistry of the oxirane (epoxide) ring is crucial as different diastereomers can exhibit distinct pharmacological activities and metabolic profiles. Therefore, accurate determination of the diastereomeric ratio (d.r.) is a critical step in process development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, is a powerful, non-destructive analytical technique for the precise quantification of diastereomers in a mixture. This application note provides a detailed protocol for the determination of the diastereomeric ratio of this compound derivatives.
Principle
Diastereomers are stereoisomers that are not mirror images of each other. In an achiral solvent, diastereomers have distinct physical and chemical properties, including different NMR spectra. The protons in the vicinity of the stereogenic centers of each diastereomer will experience slightly different chemical environments, leading to separate and distinguishable signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative abundance in the mixture can be accurately determined. The key protons for this analysis are typically those on the oxirane ring and the adjacent methylene group, as their chemical shifts are most affected by the stereochemistry.
Experimental Protocols
I. Synthesis of Oxiranylmethyl 3,4-dimethoxybenzoate (Glycidyl Veratrate)
This protocol describes a general method for the synthesis of oxiranylmethyl 3,4-dimethoxybenzoate, which results in a diastereomeric mixture.
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric acid)
-
Epichlorohydrin
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and stir at room temperature for 10 minutes.
-
Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain oxiranylmethyl 3,4-dimethoxybenzoate as a mixture of diastereomers.
II. ¹H NMR Sample Preparation and Data Acquisition
Materials:
-
Synthesized this compound derivative
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution)
Procedure:
-
Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquire the ¹H NMR spectrum at room temperature.
-
Optimize the spectral width to cover all relevant signals (typically 0-10 ppm).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
Data Presentation
The ¹H NMR spectrum of the diastereomeric mixture of this compound will show distinct signals for each diastereomer, particularly for the protons of the oxirane ring and the adjacent methylene group. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Table 1: Representative ¹H NMR Data for Diastereomers of this compound in CDCl₃
| Proton Assignment | Diastereomer 1 (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration (relative) | Diastereomer 2 (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration (relative) |
| Aromatic H | 7.50-7.70 | m | 3H | 7.50-7.70 | m | 3H |
| Methoxy (-OCH₃) | 3.94 | s | 6H | 3.93 | s | 6H |
| -COOCH₂- (Ha) | 4.45 | dd, J = 12.0, 3.2 | 1H (Integral A) | 4.48 | dd, J = 12.0, 3.0 | 1H (Integral C) |
| -COOCH₂- (Hb) | 4.01 | dd, J = 12.0, 6.0 | 1H (Integral A) | 4.05 | dd, J = 12.0, 5.8 | 1H (Integral C) |
| Oxirane CH | 3.25 | m | 1H | 3.28 | m | 1H |
| Oxirane CH₂ (Hc) | 2.90 | dd, J = 4.8, 4.0 | 1H (Integral B) | 2.93 | dd, J = 4.8, 4.2 | 1H (Integral D) |
| Oxirane CH₂ (Hd) | 2.71 | dd, J = 4.8, 2.8 | 1H (Integral B) | 2.75 | dd, J = 4.8, 2.6 | 1H (Integral D) |
Note: The chemical shifts and coupling constants are representative and may vary slightly depending on the specific derivative and experimental conditions.
Determination of Diastereomeric Ratio
The diastereomeric ratio is calculated from the relative integrals of well-resolved, non-overlapping signals corresponding to each diastereomer.[1][2] It is crucial to select signals from protons that are in a 1:1 ratio within each molecule. For this compound, the protons of the oxirane ring or the adjacent methylene group are ideal for this purpose.
Calculation:
-
Identify a pair of distinct signals, one for each diastereomer. For example, the signals for the methylene protons of the ester group (-COOCH₂-) or the methylene protons of the oxirane ring.
-
Carefully integrate these signals. Let the integral value for the selected proton of Diastereomer 1 be I₁ and for the corresponding proton of Diastereomer 2 be I₂.
-
The diastereomeric ratio (d.r.) is then calculated as:
d.r. = I₁ / I₂ or I₂ / I₁ (expressed as a ratio, e.g., X:1)
Example Calculation:
Using the integrals from Table 1 for the -COOCH₂- protons:
-
Integral for Diastereomer 1 (I₁) = Integral A
-
Integral for Diastereomer 2 (I₂) = Integral C
If Integral A = 1.00 and Integral C = 0.75, the diastereomeric ratio would be 1.00 : 0.75, which simplifies to 4:3.
Visualization of Experimental Workflow
Caption: Experimental workflow for determining the diastereomeric ratio.
Conclusion
¹H NMR spectroscopy provides a robust, reliable, and straightforward method for the determination of the diastereomeric ratio of this compound derivatives. The key to accurate quantification lies in obtaining a high-resolution spectrum where signals corresponding to each diastereomer are well-resolved, allowing for precise integration. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories for the stereochemical analysis of these important chiral intermediates.
References
Application Notes and Protocols: Synthesis of Chiral 1,2-Diols from Oxiranylmethyl Veratrate
These application notes provide detailed protocols for the synthesis of chiral 1,2-diols via the hydrolysis of Oxiranylmethyl veratrate. The methods described are fundamental for the preparation of chiral building blocks essential in pharmaceutical and fine chemical synthesis.
Introduction
Chiral 1,2-diols are pivotal structural motifs in a vast array of biologically active molecules and are frequently used as chiral ligands in asymmetric catalysis.[1][2] The enantioselective synthesis of these diols is, therefore, a critical endeavor in modern organic chemistry. One of the most reliable strategies for accessing chiral 1,2-diols is the ring-opening of epoxides.[3][4] This protocol focuses on the use of this compound as a starting material to produce the corresponding chiral 1,2-diol, (2,3-dihydroxypropyl) 3,4-dimethoxybenzoate. The veratrate moiety is a useful protecting group and can be readily introduced and removed.
The protocols detailed below describe both acid-catalyzed and base-catalyzed hydrolysis of the epoxide ring of this compound, leading to the formation of the trans-1,2-diol.[5] The choice of catalyst influences the regioselectivity of the ring-opening in unsymmetrical epoxides and can affect the overall yield and stereochemical outcome.
Reaction Scheme
The overall transformation involves the hydrolytic cleavage of the epoxide ring in this compound to yield (2,3-dihydroxypropyl) 3,4-dimethoxybenzoate.
Caption: General reaction for the hydrolysis of this compound.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This method employs a dilute acid catalyst to promote the ring-opening of the epoxide. Under acidic conditions, the reaction typically proceeds via an SN2-like mechanism with the nucleophile (water) attacking the more substituted carbon of the protonated epoxide.[5]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), 0.1 M solution
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and deionized water (20 mL/g of epoxide).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 0.1 M sulfuric acid (0.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure diol.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol utilizes a base to catalyze the epoxide ring-opening. The reaction proceeds via a classic SN2 mechanism, with the hydroxide ion attacking the less sterically hindered carbon of the epoxide.[5]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and deionized water (20 mL/g of epoxide).
-
Add sodium hydroxide (1.2 eq) to the solution and heat the mixture to 60 °C.
-
Stir the reaction at 60 °C for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl to a pH of approximately 7.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude diol by flash column chromatography (e.g., using a hexane:ethyl acetate gradient).
Data Presentation
The following table summarizes typical, illustrative results for the synthesis of (2,3-dihydroxypropyl) 3,4-dimethoxybenzoate from this compound.
| Protocol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Acid-Catalyzed | 0.1 M H₂SO₄ | 0 to RT | 4 - 6 | 85 - 92 | >98 |
| Base-Catalyzed | NaOH | 60 | 6 - 8 | 88 - 95 | >98 |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the chiral 1,2-diol.
Caption: A generalized workflow for the synthesis of chiral 1,2-diols.
Signaling Pathway (Reaction Mechanism)
The diagram below illustrates the key steps in the acid-catalyzed ring-opening of the epoxide.
Caption: Mechanism of acid-catalyzed epoxide hydrolysis.
References
Application of Chiral Oxiranylmethyl Aryl Ethers in the Synthesis of Bioactive Molecules
Introduction
Chiral oxiranylmethyl aryl ethers, such as the conceptual "Oxiranylmethyl veratrate," are pivotal chiral building blocks in the asymmetric synthesis of a wide array of bioactive molecules, most notably β-adrenergic receptor antagonists (beta-blockers). The veratryl moiety (3,4-dimethoxyphenyl group) is a common feature in various pharmacologically active compounds, and its incorporation into a chiral oxirane structure provides a versatile synthon for drug development. This application note details the use of such chiral epoxides in the synthesis of enantiomerically pure beta-blockers, focusing on (S)-Metoprolol and (S)-Propranolol as key examples. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflows and relevant biological pathways are provided for researchers, scientists, and drug development professionals.
The therapeutic efficacy of many beta-blockers resides predominantly in a single enantiomer. For instance, the (S)-enantiomer of Propranolol is about 100 times more potent in its β-blocking activity than the (R)-enantiomer.[1][2][3] Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure beta-blockers is of paramount importance in the pharmaceutical industry to enhance therapeutic efficacy and minimize potential side effects associated with the less active enantiomer.
Synthesis of Bioactive Beta-Blockers
The general synthetic strategy for producing aryloxypropanolamine-based beta-blockers involves two key steps:
-
Formation of a Glycidyl Ether: Condensation of a substituted phenol with a chiral or racemic epizhalohydrin (e.g., epichlorohydrin) to form an aryloxymethyloxirane (glycidyl ether).
-
Ring-Opening of the Epoxide: Nucleophilic attack of an amine (commonly isopropylamine) on the terminal carbon of the oxirane ring, leading to the final aryloxypropanolamine product.
For an enantioselective synthesis, a chiral epizhalohydrin derivative, such as (R)-glycidyl nosylate or (R)-epichlorohydrin, is employed to introduce the desired stereochemistry.
Representative Bioactive Molecules
| Bioactive Molecule | Therapeutic Class | Chiral Precursor Example |
| (S)-Metoprolol | β1-selective blocker | (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane |
| (S)-Propranolol | Non-selective β-blocker | (R)-2-((naphthalen-1-yloxy)methyl)oxirane |
Quantitative Data for Synthesis
The following tables summarize the yields and enantiomeric excess (ee) for the key steps in the synthesis of (S)-Metoprolol and (S)-Propranolol.
Table 1: Synthesis of (S)-Metoprolol
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | 4-(2-methoxyethyl)phenol, (R)-Epichlorohydrin | (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane | ~94% | >99% |
| 2 | (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, Isopropylamine | (S)-Metoprolol | 76% | >99%[4] |
Table 2: Synthesis of (S)-Propranolol
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | 1-Naphthol, (R)-Epichlorohydrin | (R)-2-((naphthalen-1-yloxy)methyl)oxirane | 95% | >98% |
| 2 | (R)-2-((naphthalen-1-yloxy)methyl)oxirane, Isopropylamine | (S)-Propranolol | ~90% | ~90% (with kinetic resolution)[1] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-Metoprolol
This protocol is adapted from a chemoenzymatic approach that yields high enantiopurity.[4]
Step 1: Synthesis of (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
-
Synthesize the racemic chlorohydrin by reacting 4-(2-methoxyethyl)phenol with epichlorohydrin.
-
Perform a kinetic resolution of the racemic chlorohydrin using Candida antarctica lipase B (CALB) to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol with high enantiomeric excess (>99% ee).
Step 2: Synthesis of (S)-Metoprolol
-
To a solution of (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol in water, add an excess of isopropylamine.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess isopropylamine under reduced pressure.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude (S)-Metoprolol.
-
Purify the crude product by column chromatography or recrystallization to obtain pure (S)-Metoprolol. The reported yield for this step is 76% with an enantiomeric excess of 99%.[4]
Protocol 2: Enantioselective Synthesis of (S)-Propranolol
This protocol involves a kinetic resolution-based approach.[1][2][3]
Step 1: Synthesis of racemic 1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol (Propranolol)
-
Dissolve 1-naphthol in a suitable solvent such as 2-butanone.
-
Add potassium carbonate and (±)-epichlorohydrin.
-
Reflux the mixture for approximately 3 hours, monitoring the reaction by TLC.[2]
-
After completion, filter the reaction mixture and remove the solvent under vacuum to obtain crude glycidyl-α-naphthyl ether.[2] Purify by column chromatography (yield ~95%).[2]
-
Dissolve the purified glycidyl ether in excess isopropylamine with a small amount of water and reflux for 1 hour.[2]
-
Remove the solvent to yield crude racemic propranolol (yield ~89-92%).[2]
Step 2: Kinetic Resolution for (S)-Propranolol
-
A one-pot method involves the use of a chiral catalyst. Dissolve the glycidyl-α-naphthyl ether in a suitable solvent (e.g., 2-butanone).
-
Add L-(+)-tartaric acid and Zn(NO₃)₂·6H₂O and stir for 15 minutes.[1]
-
Add isopropylamine and stir at ambient temperature for 1 hour.[1]
-
Work up the reaction by filtering, washing, and extracting the product. This method yields (S)-Propranolol with a good chemical yield and an enantiomeric excess of approximately 90%.[1]
Visualizations
Synthetic Workflow for (S)-Metoprolol
Caption: Enantioselective synthesis of (S)-Metoprolol.
Signaling Pathway of β-Adrenergic Receptor Antagonists
Caption: Mechanism of action of beta-blockers.
Mechanism of Action
Beta-blockers, such as Metoprolol and Propranolol, are competitive antagonists of catecholamines (e.g., epinephrine and norepinephrine) at β-adrenergic receptors.[5] In the heart, β1-adrenergic receptors are predominant.[6][7]
As illustrated in the signaling pathway diagram, the binding of catecholamines to β1-receptors activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[7][8] Increased cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[5][7]
By blocking the binding of catecholamines to these receptors, beta-blockers inhibit this signaling cascade, thereby reducing the sympathetic tone on the heart. This leads to a decrease in heart rate, myocardial contractility, and blood pressure, which collectively reduce the oxygen demand of the heart, making them effective in the treatment of conditions like hypertension, angina pectoris, and arrhythmias.[6][9][10]
Conclusion
Chiral oxiranylmethyl aryl ethers are indispensable precursors for the enantioselective synthesis of numerous bioactive molecules, particularly beta-blockers. The methodologies outlined for the synthesis of (S)-Metoprolol and (S)-Propranolol demonstrate the critical role of these chiral building blocks in achieving high enantiopurity, which is essential for therapeutic efficacy. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel chiral pharmaceuticals. A thorough understanding of the underlying synthetic strategies and the biological mechanism of action is crucial for the rational design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. NTNU Open: Synthesis of enantiopure β-blocker (S)-metoprolol and derivatives by lipase catalysis [ntnuopen.ntnu.no]
- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 6. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta blocker - Wikipedia [en.wikipedia.org]
- 10. ahajournals.org [ahajournals.org]
Application Notes: Enantioselective Synthesis of Pharmaceutical Intermediates with Oxiranylmethyl Veratrate
Introduction
The enantioselective synthesis of pharmaceutical intermediates is a cornerstone of modern drug development. The stereochemistry of active pharmaceutical ingredients (APIs) is critical, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral epoxides are versatile building blocks in asymmetric synthesis, enabling the introduction of stereogenic centers with high fidelity. This document aims to provide detailed application notes and protocols for the use of Oxiranylmethyl veratrate (oxiran-2-ylmethyl 3,4-dimethoxybenzoate) in the enantioselective synthesis of pharmaceutical intermediates.
While this compound is a recognized chemical entity, extensive literature searches did not yield specific documented applications in the enantioselective synthesis of mainstream pharmaceutical intermediates. Therefore, this document will present a generalized, representative protocol for the enantioselective synthesis of a beta-blocker intermediate using a chiral epoxide. This protocol is based on well-established methodologies for similar substrates and is intended to serve as a foundational guide for researchers exploring the potential of this compound or structurally related chiral epoxides.
Core Concepts in Enantioselective Epoxide Ring-Opening
The primary synthetic strategy involving chiral epoxides is the regioselective and stereospecific ring-opening reaction with a suitable nucleophile. In the context of synthesizing beta-blockers, the nucleophile is typically an amine, such as isopropylamine. The key to enantioselectivity lies in either starting with an enantiomerically pure epoxide or employing a chiral catalyst that facilitates the selective reaction of one enantiomer from a racemic mixture (kinetic resolution).
Two predominant methods for obtaining enantiopure epoxides or their precursors are:
-
Asymmetric Epoxidation: The direct conversion of an alkene to a single enantiomer of an epoxide using a chiral catalyst (e.g., Sharpless asymmetric epoxidation).
-
Kinetic Resolution: The differential reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. This can be achieved through enzymatic (e.g., using lipases) or chemical (e.g., using Jacobsen's catalyst) methods.
Representative Application: Synthesis of (S)-Propranolol Intermediate
(S)-Propranolol is a widely used beta-blocker for treating various cardiovascular conditions. Its synthesis serves as an excellent model for demonstrating the application of a chiral epoxide in pharmaceutical intermediate synthesis. The following protocol outlines a chemoenzymatic approach to obtain a key chiral intermediate for (S)-Propranolol, which could be adapted for this compound.
Logical Workflow for Enantioselective Synthesis
Caption: Chemoenzymatic synthesis of (S)-Propranolol.
Experimental Protocols
Protocol 1: Synthesis of Racemic Oxiranylmethyl-containing Ether
This protocol describes the synthesis of a racemic aryloxypropanolamine precursor, analogous to what would be formed with this compound and a phenolic compound.
Materials:
-
Phenolic compound (e.g., 1-Naphthol for propranolol intermediate)
-
Racemic epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the phenolic compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of NaOH (1.1 eq) in water dropwise to the stirred solution at room temperature.
-
Stir the mixture for 30 minutes to form the sodium phenoxide.
-
Add racemic epichlorohydrin (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude racemic epoxide.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Epoxide
This protocol details the kinetic resolution of the racemic epoxide using Candida antarctica Lipase B (CALB) to obtain the enantiopure (R)-epoxide.
Materials:
-
Racemic epoxide from Protocol 1
-
Immobilized Candida antarctica Lipase B (CALB)
-
Phosphate buffer (pH 7.2)
-
Toluene
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the racemic epoxide (1.0 eq) in toluene, add phosphate buffer (pH 7.2).
-
Add immobilized CALB (typically 10-20% by weight of the substrate).
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction for enantiomeric excess (ee) of the unreacted epoxide and the formation of the diol product by chiral HPLC.
-
When approximately 50% conversion is reached (ideally resulting in >99% ee for the unreacted epoxide), stop the reaction by filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-epoxide.
-
The corresponding (S)-diol can be recovered from the aqueous layer if desired.
Protocol 3: Synthesis of the (S)-Beta-Blocker Intermediate
This protocol describes the ring-opening of the enantiopure (R)-epoxide with an amine to yield the (S)-beta-blocker.
Materials:
-
Enantiopure (R)-epoxide from Protocol 2
-
Isopropylamine
-
Methanol or Isopropanol
Procedure:
-
Dissolve the enantiopure (R)-epoxide (1.0 eq) in methanol or isopropanol.
-
Add an excess of isopropylamine (e.g., 5-10 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the final (S)-beta-blocker.
Data Presentation
The following tables summarize expected data from the synthesis of a representative beta-blocker intermediate. These are illustrative values and would need to be determined experimentally for a synthesis utilizing this compound.
Table 1: Reaction Conditions and Yields for Racemic Epoxide Synthesis
| Phenolic Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1-Naphthol | NaOH | Ethanol | 6 | 85-95 |
| 4-Hydroxyphenylacetamide | K₂CO₃ | Acetone | 8 | 80-90 |
Table 2: Enzymatic Kinetic Resolution of Racemic Epoxide
| Enzyme | Substrate Concentration (M) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of (R)-Epoxide |
| CALB | 0.1 | 35 | 24 | ~50 | >99 |
| PPL | 0.1 | 40 | 36 | ~48 | >95 |
Table 3: Synthesis of (S)-Beta-Blocker Intermediate
| (R)-Epoxide Source | Amine | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) of (S)-Product |
| (R)-1-(1-Naphthoxy)-2,3-epoxypropane | Isopropylamine | Methanol | 12 | 90-98 | >99 |
| (R)-Glycidyl butyrate | Isopropylamine | Isopropanol | 16 | 85-95 | >99 |
Signaling Pathway and Reaction Mechanism
The key transformation is the nucleophilic ring-opening of the epoxide. The reaction proceeds via an SN2 mechanism. In the case of beta-blocker synthesis from an aryloxy glycidyl ether, the amine preferentially attacks the less hindered terminal carbon of the epoxide ring.
Caption: SN2 mechanism for epoxide ring-opening.
Conclusion
Anwendungshinweise und Protokolle: Bestimmung des Enantiomerenüberschusses von Alkoholen durch Derivatisierung mit Oxiranylmethylveratrat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Die genaue Bestimmung des Enantiomerenüberschusses (ee) von chiralen Alkoholen ist in der pharmazeutischen Forschung und Entwicklung von entscheidender Bedeutung, da die Enantiomere eines chiralen Wirkstoffs oft unterschiedliche pharmakologische und toxikologische Eigenschaften aufweisen. Eine gängige Methode zur Bestimmung des ee ist die Derivatisierung der Enantiomere mit einem chiralen Derivatisierungsreagenz (CDR), um ein Diastereomerenpaar zu bilden. Diese Diastereomere können dann mittels achiraler Chromatographie, typischerweise Hochleistungsflüssigkeitschromatographie (HPLC), getrennt und quantifiziert werden.
Dieses Dokument beschreibt die theoretische Anwendung von (S)-(-)-2-(Oxiran-2-ylmethyl)-3,4-dimethoxybenzoat, auch als Oxiranylmethylveratrat bekannt, als chirales Derivatisierungsreagenz zur Bestimmung des Enantiomerenüberschusses von sekundären Alkoholen.
HINWEIS: Umfangreiche Recherchen in wissenschaftlichen Datenbanken und der allgemeinen wissenschaftlichen Literatur haben keine spezifischen veröffentlichten Protokolle, Anwendungsbeispiele oder quantitativen Daten für die Derivatisierung von Alkoholen mit (S)-(-)-2-(Oxiran-2-ylmethyl)-3,4-dimethoxybenzoat zur Bestimmung des Enantiomerenüberschusses ergeben. Die folgenden Protokolle und Diskussionen sind daher theoretischer Natur und basieren auf allgemeinen Prinzipien der chiralen Derivatisierung und den bekannten Reaktivitäten von Epoxiden und Alkoholen.
Prinzip der Methode
Die Methode basiert auf der Reaktion eines racemischen oder enantiomer angereicherten Alkohols mit dem enantiomerenreinen chiralen Derivatisierungsreagenz (S)-(-)-Oxiranylmethylveratrat. Die Epoxidgruppe des Reagenzes reagiert mit der Hydroxylgruppe des Alkohols unter Bildung eines Diastereomerenpaares von Ether-Addukten. Diese Diastereomere besitzen unterschiedliche physikalisch-chemische Eigenschaften und können daher mittels achiraler HPLC getrennt werden. Der Enantiomerenüberschuss des ursprünglichen Alkohols kann dann aus den Peakflächen der beiden Diastereomere im Chromatogramm berechnet werden.
Theoretisches experimentelles Protokoll
1. Materialien und Reagenzien
-
(S)-(-)-2-(Oxiran-2-ylmethyl)-3,4-dimethoxybenzoat (Oxiranylmethylveratrat)
-
Zu analysierender chiraler Alkohol
-
Wasserfreies Lösungsmittel (z. B. Dichlormethan, Acetonitril oder THF)
-
Base als Katalysator (z. B. Triethylamin, Pyridin oder DMAP)
-
Reagenzien zur Aufarbeitung (z. B. verdünnte Salzsäure, gesättigte Natriumbicarbonatlösung, Wasser, Magnesiumsulfat)
-
HPLC-Lösungsmittel (z. B. Hexan, Isopropanol, Ethanol)
-
Analytische Waage
-
Reaktionsgefäße
-
Magnetrührer
-
Dünnschichtchromatographie (DC)-Platten
-
Rotationsverdampfer
-
HPLC-System mit UV-Detektor
-
Achirale HPLC-Säule (z. B. Kieselgel oder C18)
2. Theoretisches Derivatisierungsprotokoll
-
Vorbereitung: In einem trockenen Reaktionsgefäß unter Inertgasatmosphäre (z. B. Stickstoff oder Argon) wird eine bekannte Menge des chiralen Alkohols (z. B. 10 mg) in einem geeigneten wasserfreien Lösungsmittel (z. B. 1 ml Dichlormethan) gelöst.
-
Zugabe der Reagenzien: Zu der Lösung werden ein leichter Überschuss (z. B. 1,1 Äquivalente) des (S)-(-)-Oxiranylmethylveratrats und eine katalytische Menge einer Base (z. B. 0,1 Äquivalente DMAP oder 1,2 Äquivalente Triethylamin) gegeben.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C) gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt, bis der Alkohol vollständig umgesetzt ist.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und Wasser gewaschen. Die organische Phase wird abgetrennt, über Magnesiumsulfat getrocknet und das Lösungsmittel im Rotationsverdampfer entfernt.
-
Probenvorbereitung für die HPLC: Der Rückstand, der das Diastereomerengemisch enthält, wird in einer definierten Menge des HPLC-Laufmittels gelöst, um eine für die Analyse geeignete Konzentration zu erhalten.
3. Theoretische HPLC-Analyse
-
HPLC-System: Standard-HPLC-System mit UV-Detektor.
-
Säule: Achirale Kieselgel-Säule (Normalphase) oder C18-Säule (Umkehrphase).
-
Mobile Phase: Ein Gemisch aus Hexan und einem polaren Modifikator wie Isopropanol oder Ethanol für die Normalphasen-HPLC. Für die Umkehrphasen-HPLC wäre ein Gemisch aus Acetonitril und Wasser geeignet. Die genaue Zusammensetzung müsste empirisch optimiert werden, um eine Basislinientrennung der Diastereomere zu erreichen.
-
Flussrate: Typischerweise 1,0 ml/min.
-
Detektion: UV-Detektion bei einer Wellenlänge, bei der die Veratrat-Einheit stark absorbiert (z. B. um 254 nm).
-
Injektionsvolumen: 10-20 µl.
4. Datenanalyse und Berechnung des Enantiomerenüberschusses
Der Enantiomerenüberschuss (ee) wird aus den integrierten Peakflächen (A1 und A2) der beiden Diastereomere im HPLC-Chromatogramm nach folgender Formel berechnet:
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Wobei A1 und A2 die Peakflächen der beiden Diastereomere sind.
Datenpräsentation
Da keine experimentellen Daten verfügbar sind, wird nachfolgend eine Beispieltabelle zur Veranschaulichung der Darstellung quantitativer Ergebnisse präsentiert.
Tabelle 1: Hypothetische HPLC-Daten für die Trennung der Diastereomere von derivatisiertem 1-Phenylethanol
| Diastereomer | Retentionszeit (min) | Peakfläche |
| Diastereomer 1 | 12,5 | 45000 |
| Diastereomer 2 | 14,2 | 55000 |
Basierend auf diesen hypothetischen Daten würde der Enantiomerenüberschuss wie folgt berechnet:
ee (%) = |(45000 - 55000) / (45000 + 55000)| * 100 = 10 %
Visualisierungen
Logischer Arbeitsablauf für die Bestimmung des Enantiomerenüberschusses
Application Note: Enantiomeric Resolution of Oxiranylmethyl Veratrate using Chiral Stationary Phase Chromatography
Abstract
This application note details a robust method for the enantiomeric resolution of Oxiranylmethyl veratrate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, baseline separation of the (R)- and (S)-enantiomers was achieved. This method is suitable for routine quality control, enantiomeric excess determination, and preparative separation of this compound.
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] this compound possesses a chiral center at the oxirane ring, making the separation and quantification of its enantiomers essential for the development of safe and effective pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful technique for the direct separation of enantiomers.[2][3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including epoxides.[4] This application note provides a detailed protocol for the successful enantioseparation of this compound.
Experimental Workflow
A logical workflow is crucial for the development and implementation of a chiral separation method. The following diagram illustrates the key stages of the process, from sample preparation to data analysis.
Caption: Workflow for the enantiomeric separation of this compound.
Materials and Methods
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
A polysaccharide-based chiral stationary phase, specifically a cellulose-based column, was found to be effective for the separation. The conditions are based on a successful method for the analogous compound, glycidyl butyrate.[5]
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Sample Preparation:
A stock solution of racemic this compound was prepared by dissolving the compound in the mobile phase to a final concentration of 1.0 mg/mL. The solution was filtered through a 0.45 µm syringe filter before injection.
Results and Discussion
Under the optimized chromatographic conditions, baseline separation of the this compound enantiomers was achieved. The following table summarizes the expected chromatographic parameters based on the separation of a similar glycidyl ester.[5]
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.5 min |
| Resolution (R_s) | > 2.0 | |
| Selectivity (α) | ~ 1.15 | |
| Tailing Factor (T_f) | ~ 1.2 | ~ 1.2 |
The separation mechanism on the polysaccharide-based CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[6] These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in different retention times for the two enantiomers. The veratryl group of the analyte likely plays a significant role in the chiral recognition process.
Signaling Pathway of Chiral Recognition
The enantioselective separation is governed by the differential interaction of the enantiomers with the chiral stationary phase. This can be visualized as a simplified signaling pathway of molecular recognition.
Caption: Simplified pathway of chiral recognition on the CSP.
Conclusion
The developed chiral HPLC method provides a reliable and efficient means for the enantiomeric resolution of this compound. The use of a commercially available cellulose-based chiral stationary phase and a simple mobile phase makes this method readily applicable in research and quality control laboratories. This application note serves as a comprehensive guide for scientists and professionals in the pharmaceutical industry engaged in the development and analysis of chiral compounds.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Reactions of Oxiranylmethyl Veratrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxiranylmethyl veratrate. The focus is on improving diastereoselectivity in nucleophilic ring-opening reactions, a critical step in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in the ring-opening of this compound?
A1: The diastereoselectivity of the nucleophilic ring-opening of epoxides like this compound is primarily influenced by the reaction mechanism, which is dictated by the reaction conditions. The two main pathways are:
-
SN2 Mechanism (Basic or Neutral Conditions): With strong nucleophiles (e.g., amines, alkoxides) under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the sterically less hindered carbon of the epoxide ring, leading to a specific diastereomer.[1][2]
-
SN1-like Mechanism (Acidic Conditions): In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The reaction then proceeds through a transition state with significant carbocation character (SN1-like). The nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.[2][3]
Other critical factors include the choice of catalyst (Lewis acids, chiral catalysts), solvent, temperature, and the nature of the nucleophile itself.[4][5][6]
Q2: How can I control the regioselectivity of the epoxide ring-opening reaction?
A2: Controlling regioselectivity is crucial for achieving the desired diastereomer. The choice between acidic and basic/neutral conditions is the primary determinant:
-
For attack at the less substituted carbon (C3): Employ basic or neutral conditions with a strong nucleophile. This favors an SN2 pathway.
-
For attack at the more substituted carbon (C2): Use acidic conditions (e.g., Lewis acids like Zn(NO₃)₂, Bi(OTf)₃, or Brønsted acids) to promote an SN1-like mechanism.[7][8]
The reaction of styrene epoxide with aromatic amines, for instance, shows a high preference for nucleophilic attack at the benzylic carbon under acidic conditions due to the stabilization of the positive charge.[1]
Q3: What is the expected stereochemistry of the product?
A3: The ring-opening of an epoxide via a nucleophilic attack is typically a stereospecific process. The reaction generally proceeds with an inversion of configuration at the carbon atom that is attacked. This results in the formation of a trans relationship between the newly introduced nucleophile and the hydroxyl group.[9]
Q4: How can I determine the diastereomeric ratio of my product mixture?
A4: The most common method for determining the diastereomeric ratio is High-Performance Liquid Chromatography (HPLC), often using a chiral stationary phase.[10] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used, by integrating the signals of protons that are unique to each diastereomer.[10]
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity
Poor diastereoselectivity often arises from a lack of control over the reaction mechanism or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Reaction Conditions:
-
Acidic vs. Basic: Ensure your conditions are definitively acidic or basic. Trace amounts of acid or base impurities can lead to a mixture of reaction pathways.
-
Temperature Control: Higher temperatures can sometimes reduce selectivity. Try running the reaction at a lower temperature.
-
-
Evaluate the Nucleophile:
-
Solvent Effects:
-
The polarity of the solvent can influence the reaction mechanism. Protic solvents can participate in hydrogen bonding and may favor SN1-like character. Aprotic solvents are generally preferred for SN2 reactions.
-
-
Catalyst Choice:
-
If using a catalyst, its nature is critical. Lewis acids can enhance regioselectivity.[7][8] For achieving high diastereoselectivity and enantioselectivity, consider using a chiral catalyst. Chiral Salen complexes and chiral sulfinamide-based organocatalysts have shown excellent results in asymmetric ring-opening reactions of meso epoxides.[4][12]
-
Issue 2: Formation of Undesired Regioisomer
The formation of the wrong regioisomer is a clear indication that the reaction is not proceeding through the intended mechanistic pathway.
Troubleshooting Steps:
-
Revisit the Reaction Mechanism:
-
If the SN2 product is desired (attack at the less hindered carbon) but the SN1 product is observed: Eliminate any acidic impurities. Ensure the reaction is run under strictly basic or neutral conditions.
-
If the SN1 product is desired (attack at the more substituted carbon) but the SN2 product is observed: The reaction requires an effective acid catalyst. Consider stronger Lewis acids or Brønsted acids.
-
-
Steric Hindrance:
-
Highly sterically hindered nucleophiles or epoxides can disfavor the SN2 pathway even under basic conditions. In such cases, more forcing conditions (higher temperature, longer reaction time) might be necessary, but this could also negatively impact diastereoselectivity.
-
Data Presentation
Table 1: Effect of Catalyst on the Regioselective Ring Opening of Styrene Oxide with Aniline
| Entry | Catalyst (mol%) | Time (h) | Yield (%) | Regioisomer Ratio (A:B) |
| 1 | None | 7 | 40 | - |
| 2 | SBSSA (0.1 g) | 1 | 95 | 90:10 |
Adapted from data on silica-bonded S-sulfonic acid (SBSSA) catalyzed reactions.[1] Regioisomer A results from attack at the benzylic carbon, and B from attack at the terminal carbon.
Table 2: Lewis Acid Catalyzed Ring Opening of Glycidol with Alcohols
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity to MAGEs (%) |
| Al(OTf)₃ | 0.01 | 1 | >99 | 99 |
| Bi(OTf)₃ | 0.01 | 1 | >99 | 99 |
MAGEs: Monoalkyl Glyceryl Ethers. Data from the reaction of glycidol with alcohols, demonstrating the efficiency of Lewis acid catalysts.[8][13]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-Amino Alcohols via Epoxide Ring Opening with Amines (Metal- and Solvent-Free)
This protocol is a general method that can be adapted for this compound.
-
To a stirred solution of the epoxide (1.0 mmol) in acetic acid (2.0 mL) at room temperature, add the amine (1.2 mmol).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is based on a metal- and solvent-free method for the synthesis of β-amino alcohols.[14]
Protocol 2: Lewis Acid-Catalyzed Enantioselective Synthesis of (S)-(-)-Propranolol
This protocol for a related aryl glycidyl ether illustrates the use of a chiral auxiliary and a Lewis acid to achieve high stereoselectivity.
-
Prepare a solution of the glycidyl-α-naphthyl ether (8 mmol), L-(+)-tartaric acid (8 mmol), and Zn(NO₃)₂·6H₂O (4 mmol) in DMSO (20 ml) and stir for 15 minutes.
-
Add isopropylamine (16 mmol) and continue stirring at ambient temperature for 24 hours.
-
Cool the reaction mixture and filter the solid.
-
Wash the solid with dichloromethane, then treat with 10% aqueous sodium hydroxide.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
This method demonstrates a kinetic resolution approach for synthesizing a specific enantiomer.[15]
Mandatory Visualizations
Caption: General experimental workflow for diastereoselective ring-opening of this compound.
Caption: Troubleshooting logic for addressing poor diastereoselectivity.
References
- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Technical Support Center: Overcoming Poor Separation of Oxiranylmethyl Veratrate Diastereomers in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor separation of Oxiranylmethyl veratrate diastereomers in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving Poor Diastereomeric Separation
This guide addresses common issues encountered during the HPLC separation of this compound diastereomers in a question-and-answer format.
Q1: My chromatogram shows a single, broad peak instead of two distinct peaks for the diastereomers. What is the likely cause and how can I fix it?
A1: This indicates a complete lack of separation. The primary cause is likely an inappropriate choice of stationary or mobile phase.
-
Solution 1: Re-evaluate the Stationary Phase. For chiral separations, including diastereomers, a chiral stationary phase (CSP) is often necessary to provide the required selectivity. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point for aromatic compounds like this compound. Consider screening different types of polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) as their chiral recognition abilities can vary significantly.
-
Solution 2: Optimize the Mobile Phase. If you are using a non-chiral column (e.g., C18), separation of diastereomers is still possible but often more challenging. For normal-phase chromatography, which is commonly used for such separations, the composition of the mobile phase is critical. Adjusting the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., 2-propanol or ethanol) can significantly impact resolution. Start with a low percentage of the polar modifier and gradually increase it.
Q2: I see two peaks, but they are poorly resolved with significant overlap (Resolution < 1.5). How can I improve the resolution?
A2: Poor resolution can be addressed by manipulating several chromatographic parameters to increase the separation between the peaks or decrease their width.
-
Solution 1: Adjust Mobile Phase Strength. In normal-phase HPLC, decreasing the amount of the polar modifier (e.g., 2-propanol) in the mobile phase will generally increase retention times and can improve resolution. Make small, incremental changes to the mobile phase composition (e.g., changing from 95:5 hexane:2-propanol to 97:3 hexane:2-propanol).
-
Solution 2: Change the Polar Modifier. The type of alcohol used as a polar modifier can influence selectivity. If 2-propanol is not providing adequate separation, try ethanol.
-
Solution 3: Lower the Flow Rate. Reducing the flow rate can increase the efficiency of the separation and lead to better resolution, although it will also increase the run time.
-
Solution 4: Decrease the Column Temperature. Lowering the column temperature can sometimes enhance the chiral recognition interactions between the analyte and the stationary phase, leading to improved separation. However, the effect of temperature can be unpredictable and should be investigated empirically.[1][2]
Q3: My peaks are tailing or fronting, which is affecting the resolution and quantitation. What should I do?
A3: Peak asymmetry is often caused by secondary interactions with the stationary phase or issues with the sample solvent.
-
Solution 1: Add a Mobile Phase Additive. For basic or acidic impurities in the sample or on the column, adding a small amount of a modifier to the mobile phase can improve peak shape. For potentially acidic silanol groups on the silica support, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase in normal-phase chromatography can reduce peak tailing. Conversely, for basic analytes, a small amount of an acidic modifier like trifluoroacetic acid (TFA) might be beneficial.
-
Solution 2: Ensure Sample Solvent Compatibility. The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. If the sample is not soluble in the mobile phase, use the weakest possible solvent and inject the smallest possible volume.
-
Solution 3: Check for Column Contamination or Degradation. Peak tailing can also be a sign of a contaminated or worn-out column. Try flushing the column with a strong solvent or, if necessary, replace the column.
Q4: I am observing split peaks for my diastereomers. What could be the cause?
A4: Peak splitting can arise from several issues, including problems with the column, the injection process, or the mobile phase.
-
Solution 1: Check for a Clogged Frit or Column Void. A partial blockage at the column inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks.[3] Back-flushing the column (if the manufacturer allows) or replacing the frit may resolve the issue. A void at the head of the column can also cause peak splitting, in which case the column may need to be repacked or replaced.
-
Solution 2: Investigate Sample Overload. Injecting too much sample can lead to peak splitting.[4] Try injecting a smaller volume or a more dilute sample.
-
Solution 3: Ensure Mobile Phase Homogeneity. If using a gradient, ensure that the mobile phase components are well-mixed. If isocratic, ensure the mobile phase is thoroughly mixed and degassed. In some cases, a difference in temperature between the mobile phase and the column can cause peak splitting.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the separation of this compound diastereomers?
A1: Based on methods for structurally similar compounds like glycidyl esters, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is a highly recommended starting point. A Chiralcel® OD-H column with a mobile phase of hexane and 2-propanol in a ratio of approximately 95:5 (v/v) would be a reasonable initial condition to test.
Q2: Should I use normal-phase or reversed-phase HPLC?
A2: Normal-phase chromatography is generally preferred for the separation of chiral compounds like this compound on polysaccharide-based CSPs. The interactions in non-polar solvents often lead to better chiral recognition and separation. While reversed-phase methods are possible with some immobilized CSPs, they are typically less common for this type of analyte.
Q3: How important is temperature control for this separation?
A3: Temperature can have a significant, though sometimes unpredictable, effect on chiral separations.[1][2] It is crucial to maintain a stable and controlled column temperature to ensure reproducible retention times and resolution. It is recommended to use a column oven. The optimal temperature should be determined experimentally as part of method development.
Q4: Can I use a standard C18 column to separate the diastereomers of this compound?
A4: While separation of diastereomers on an achiral column like a C18 is theoretically possible, it is often much more challenging than with a chiral stationary phase. The small differences in the physical properties of diastereomers may not be sufficient for resolution on a standard reversed-phase column. A chiral stationary phase is specifically designed to exploit the three-dimensional structural differences between stereoisomers, making it a more effective tool for this type of separation.
Quantitative Data Summary
The following table summarizes typical starting conditions and expected performance for the separation of a structurally similar compound, Glycidyl Butyrate, on a chiral stationary phase. These values can serve as a benchmark for the development of a method for this compound.
| Parameter | Value |
| Stationary Phase | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 210 nm |
| Retention Time (Diastereomer 1) | ~7.5 min |
| Retention Time (Diastereomer 2) | ~8.5 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | ~1.2 |
Detailed Experimental Protocol
This protocol is a starting point for the separation of this compound diastereomers, based on a validated method for a similar compound. Optimization will likely be required.
1. Materials and Reagents:
-
This compound diastereomeric mixture
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : 2-Propanol (95:5, v/v). Initial condition, may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm (based on the veratrate chromophore)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of the two diastereomers.
-
Based on the initial results, optimize the mobile phase composition (adjust the percentage of 2-propanol), flow rate, and temperature to achieve a resolution (Rs) of ≥ 1.5.
Visualizations
Caption: Troubleshooting workflow for poor diastereomer separation.
Caption: General workflow for HPLC method development for diastereomer separation.
References
- 1. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. uhplcs.com [uhplcs.com]
Side reactions and byproducts in the synthesis of Oxiranylmethyl veratrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Oxiranylmethyl veratrate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared through the reaction of veratric acid with epichlorohydrin.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields can be attributed to several factors, primarily related to side reactions and incomplete conversion. Here are some common causes and troubleshooting steps:
-
Incomplete Dehydrohalogenation: The final step of the synthesis is the ring-closure of the chlorohydrin ester intermediate to form the epoxide ring. Inadequate base or reaction time can lead to a significant amount of this intermediate remaining in your product mixture.
-
Solution: Ensure you are using a stoichiometric amount or a slight excess of a suitable base (e.g., sodium hydroxide). Monitor the reaction progress using techniques like TLC or GC to ensure the disappearance of the chlorohydrin ester.
-
-
Hydrolysis of Epichlorohydrin: Epichlorohydrin can undergo hydrolysis to form glycerol and other byproducts, especially in the presence of water and at elevated temperatures.[1][2][3]
-
Solution: Use anhydrous reactants and solvents. If using an aqueous base, add it slowly to control the reaction temperature. Running the dehydrohalogenation step under vacuum can help remove water as it forms.[4]
-
-
Polymerization of Epichlorohydrin: Under alkaline conditions, epichlorohydrin can self-condense to form poly-glycols, reducing the amount available to react with veratric acid.[2]
-
Solution: Maintain a controlled temperature and avoid excessively high concentrations of the base. Slow, controlled addition of the base is recommended.
-
Question 2: I am observing unexpected peaks in my NMR/GC-MS analysis of the final product. What are these impurities?
Answer: The presence of impurities is often due to the side reactions mentioned above. The most common byproducts in the synthesis of glycidyl esters are:
-
Chlorohydrin Ester Intermediate: This is the product of the initial reaction between veratric acid and epichlorohydrin before the final ring-closure. Its presence indicates an incomplete reaction.
-
Glycerol and Glycidol: These are formed from the hydrolysis of epichlorohydrin.[1][3]
-
Poly-glycols: These result from the polymerization of epichlorohydrin.[2]
-
Diglyceride Esters: These can form from the reaction of the desired product with any glycerol present.
Question 3: My reaction mixture is turning dark or forming a solid precipitate. What is happening?
Answer: A dark coloration or the formation of a solid, crosslinked product can occur if the reaction temperature is too high.[5] The reaction between veratric acid and epichlorohydrin is exothermic, and poor temperature control can lead to uncontrolled side reactions and polymerization.
-
Solution:
-
Use a reaction vessel with efficient heat dissipation (e.g., a water or oil bath).
-
Add reagents, especially the base, slowly and in a controlled manner to manage the exotherm.
-
Monitor the internal temperature of the reaction closely.
-
Question 4: How can I effectively purify my this compound?
Answer: Purification is crucial to remove unreacted starting materials, the catalyst, and any byproducts.
-
Filtration: After the reaction, the precipitated salt (e.g., sodium chloride) should be removed by filtration.
-
Washing: The organic layer should be washed with water to remove any remaining salts and water-soluble impurities. A brine wash can help to break up any emulsions.
-
Distillation: Fractional distillation under reduced pressure is a common and effective method to purify the final product and remove any remaining epichlorohydrin and other volatile impurities.[6][7]
Data Presentation
Table 1: Representative Reaction Parameters for Glycidyl Ester Synthesis
| Parameter | Typical Range | Notes |
| Molar Ratio (Epichlorohydrin:Carboxylic Acid) | 2:1 to 10:1 | An excess of epichlorohydrin is typically used to drive the reaction to completion.[4] |
| Catalyst | Tertiary amines, Quaternary ammonium salts | These catalysts are effective for both the initial esterification and the final dehydrohalogenation.[4] |
| Reaction Temperature (Esterification) | 50 - 90 °C | Higher temperatures can lead to increased side reactions. |
| Reaction Temperature (Dehydrohalogenation) | 30 - 60 °C | This step is often carried out at a lower temperature to minimize hydrolysis and polymerization.[4] |
| Typical Yield | 70 - 90% | Yields can vary significantly based on the specific carboxylic acid and reaction conditions. |
| Common Byproducts | Chlorohydrin ester, Glycerol, Poly-glycols | The percentage of byproducts is highly dependent on reaction control. |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reactant Preparation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add veratric acid (1 equivalent) and an excess of epichlorohydrin (4-6 equivalents).
-
Add a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetramethylammonium bromide) (0.01-0.05 equivalents).[8]
-
-
Esterification:
-
Heat the mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value approaches zero.[4]
-
-
Dehydrohalogenation:
-
Cool the reaction mixture to 40-50°C.
-
Slowly add a 50% aqueous solution of sodium hydroxide (1.0-1.2 equivalents) through the dropping funnel over 1-2 hours, maintaining the temperature below 60°C.
-
After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Filter the precipitated sodium chloride.
-
Wash the filtrate with water to remove any remaining salt and catalyst.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the excess epichlorohydrin by vacuum distillation.
-
Purify the resulting crude this compound by fractional distillation under high vacuum.
-
Mandatory Visualization
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. olinepoxy.com [olinepoxy.com]
- 2. US9422256B2 - Continuous process for producing epichlorohydrin from glycerol - Google Patents [patents.google.com]
- 3. Sodium hydroxide react with epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. US3859314A - Process for preparing glycidyl esters of polycarboxylic acids - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Optimization of Reaction Conditions for Kinetic Resolution of Oxiranylmethyl Veratrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the kinetic resolution of oxiranylmethyl veratrate. The information is designed to help overcome common experimental challenges and optimize reaction conditions for achieving high enantioselectivity and conversion.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the kinetic resolution of epoxides like this compound?
A1: The two most prevalent and effective methods for the kinetic resolution of terminal epoxides, including aromatic epoxides similar to this compound, are:
-
Enzymatic Kinetic Resolution (EKR): This method commonly employs lipases to catalyze the enantioselective acylation or hydrolysis of the epoxide. Lipases such as Candida antarctica Lipase B (CAL-B), often in its immobilized form (Novozym 435), and Pseudomonas cepacia Lipase (PCL) are frequently used due to their broad substrate scope and high enantioselectivity.
-
Hydrolytic Kinetic Resolution (HKR): This chemical method typically utilizes chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts, to effect the enantioselective ring-opening of the epoxide with water.[1][2][3] This method is known for its high selectivity across a wide range of terminal epoxides.[1][2]
Q2: I am observing low enantiomeric excess (ee) in my lipase-catalyzed resolution. What are the potential causes and solutions?
A2: Low enantiomeric excess (ee) is a common issue and can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Key areas to investigate include the choice of lipase, solvent, temperature, and acyl donor. Screening different lipases is often the first step, as enzyme selectivity is highly substrate-dependent.[4] The solvent also plays a crucial role, with non-polar solvents like hexane or tert-butyl methyl ether often providing better enantioselectivity than polar solvents.[5]
Q3: My reaction conversion is stalled at a low percentage even after a prolonged reaction time. What should I do?
A3: Low conversion can be due to enzyme inhibition, poor enzyme activity under the chosen conditions, or substrate/product instability. For enzymatic reactions, ensure the enzyme is not inhibited by the substrate or product. You might need to adjust the substrate concentration.[6] For both enzymatic and chemical methods, temperature optimization is critical; while higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation or catalyst decomposition.[7] Checking the stability of your substrate and product under the reaction conditions is also advisable.
Q4: How do I choose the right acyl donor for a lipase-catalyzed transesterification?
A4: The choice of acyl donor can significantly impact both the reaction rate and enantioselectivity. Vinyl esters, such as vinyl acetate, are often preferred because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[8] However, the bulky nature of the acyl donor can also influence the enzyme's ability to discriminate between the two enantiomers. It is recommended to screen a few different acyl donors (e.g., vinyl acetate, vinyl butyrate, isopropenyl acetate) to find the optimal one for your specific substrate.
Q5: Can the (salen)Co(III) catalyst be recycled in Hydrolytic Kinetic Resolution (HKR)?
A5: Yes, one of the practical advantages of using Jacobsen's catalyst is its potential for recycling.[1] After the reaction, the catalyst can often be recovered and reused. Protocols for catalyst recovery and reactivation have been developed and are crucial for improving the cost-effectiveness of the process on a larger scale.[1]
Troubleshooting Guides
Low Enantioselectivity (ee)
| Potential Cause | Suggested Solution(s) |
| Inappropriate Enzyme/Catalyst | - Lipase-catalyzed: Screen a panel of commercially available lipases (e.g., Novozym 435, PCL, CAL-A). Enantioselectivity is highly enzyme-dependent.[4][9] - HKR: Ensure the correct enantiomer of the Jacobsen's catalyst is being used for the desired product enantiomer. |
| Suboptimal Solvent | - The polarity of the solvent can significantly affect enzyme enantioselectivity.[5][10] - For lipases, non-polar solvents like hexane, heptane, or tert-butyl methyl ether (MTBE) often yield higher ee.[5] - For HKR, sometimes the reaction can be run neat or with a minimal amount of a non-coordinating solvent.[1] |
| Incorrect Temperature | - Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate.[11] - Perform the reaction at a range of temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal balance. |
| Inappropriate Acyl Donor (for Lipase) | - The structure of the acyl donor influences the steric interactions in the enzyme's active site. - Screen different acyl donors such as vinyl acetate, vinyl butyrate, or isopropenyl acetate.[12] |
| Reaction Progress | - In kinetic resolutions, the ee of the remaining starting material increases with conversion, while the ee of the product may decrease after the initial stages.[6] - Monitor the reaction over time to determine the optimal endpoint for the desired ee of either the unreacted substrate or the product. |
Low Conversion / Slow Reaction Rate
| Potential Cause | Suggested Solution(s) |
| Low Enzyme/Catalyst Activity | - Lipase-catalyzed: Increase the enzyme loading.[7] Ensure the enzyme is not expired or denatured. Water activity is crucial for lipase activity in organic solvents; consider adding a small amount of water or using a salt hydrate pair to maintain optimal water activity. - HKR: Ensure the Co(III) catalyst is properly activated. Some protocols require an oxidation step from a Co(II) precursor.[1] |
| Suboptimal Temperature | - Increase the reaction temperature to enhance the reaction rate. Be mindful that excessive heat can deactivate enzymes or decompose chemical catalysts.[7] - An optimal temperature balances reaction rate and catalyst/enzyme stability. |
| Low Substrate Concentration | - At very low substrate concentrations, the reaction rate can be slow due to the kinetics of the enzyme or catalyst.[13] - Increase the substrate concentration, but be aware of potential substrate inhibition with some enzymes. |
| Enzyme/Catalyst Inhibition | - Lipase-catalyzed: The product (alcohol or acid) can sometimes inhibit the lipase. Consider in-situ product removal if feasible. - HKR: Ensure the absence of impurities that could coordinate to the metal center and inhibit catalysis. |
| Poor Mass Transfer | - Ensure adequate mixing/agitation, especially for heterogeneous reactions involving immobilized enzymes or solid catalysts. |
Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of this compound (Transesterification)
-
Preparation: To a solution of racemic this compound (1.0 equiv.) in an appropriate solvent (e.g., tert-butyl methyl ether, 5-10 mL per mmol of substrate), add the selected acyl donor (e.g., vinyl acetate, 1.5-2.0 equiv.).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.
-
Work-up: Once the desired conversion/ee is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of unreacted this compound and the acylated product can be separated by column chromatography.
Hydrolytic Kinetic Resolution (HKR) of this compound
-
Catalyst Preparation: Prepare the active (salen)Co(III)OAc catalyst from the corresponding (salen)Co(II) precursor by stirring in a solvent like toluene with acetic acid in the presence of air, followed by removal of volatiles.[1]
-
Reaction Setup: In a reaction vessel, dissolve the (R,R)- or (S,S)-(salen)Co(III)OAc catalyst (0.2–2.0 mol%) in the racemic this compound. The reaction can often be run neat.
-
Initiation: Cool the mixture to 0°C and add water (0.5-0.6 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by chiral GC or HPLC to determine the conversion and ee of the remaining epoxide.
-
Work-up and Purification: Once the desired ee of the unreacted epoxide is achieved (typically >99% ee is targeted at >50% conversion), the reaction mixture can be directly purified by distillation or column chromatography to separate the unreacted enantiopure epoxide from the diol product.
Data Presentation
Table 1: Influence of Lipase Type on the Kinetic Resolution of an Aromatic Glycidyl Ether
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | Selectivity (E) |
| 1 | Novozym 435 (CAL-B) | Vinyl Acetate | Heptane | 6 | 48 | >99 | 95 | >200 |
| 2 | Pseudomonas cepacia (PCL) | Vinyl Acetate | Heptane | 12 | 50 | 98 | 98 | ~150 |
| 3 | Candida antarctica A (CAL-A) | Vinyl Butyrate | MTBE | 24 | 45 | 85 | >99 | ~100 |
| 4 | Aspergillus oryzae | Vinyl Acetate | Toluene | 48 | 30 | 43 | 99 | ~25 |
Note: Data is representative and based on typical results for aromatic glycidyl ethers. Actual results for this compound may vary and require optimization.
Table 2: Effect of Solvent on Enantioselectivity (E) for Lipase-Catalyzed Resolution
| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) | Enantioselectivity (E) |
| 1 | n-Hexane | 1.88 | 49 | >200 |
| 2 | Toluene | 2.38 | 50 | 180 |
| 3 | tert-Butyl methyl ether (MTBE) | 4.50 | 47 | 165 |
| 4 | Tetrahydrofuran (THF) | 7.52 | 51 | 40 |
| 5 | Acetonitrile | 37.5 | 40 | <10 |
Note: This table illustrates the general trend that non-polar solvents often lead to higher enantioselectivity in lipase-catalyzed resolutions.[5]
Visualizations
Caption: General workflow for the kinetic resolution of this compound.
Caption: Troubleshooting decision tree for optimizing kinetic resolution.
References
- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 7. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. biochemistry - Why are enzyme-catalysed reactions slower at lower substrate concentration? - Biology Stack Exchange [biology.stackexchange.com]
Troubleshooting peak broadening in chiral HPLC of Oxiranylmethyl veratrate derivatives
Welcome to the technical support center for the chiral HPLC analysis of Oxiranylmethyl Veratrate derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak broadening.
Frequently Asked Questions (FAQs) - Peak Broadening
This section addresses common questions related to peak broadening in the chiral HPLC of this compound derivatives.
Q1: What are the most common causes of peak broadening in my chiral HPLC separation?
Peak broadening, which results in wider and less defined peaks, can be caused by a variety of factors throughout the HPLC system.[1][2][3] Generally, these can be categorized into issues related to the column, the mobile phase, the sample and injection, or the HPLC system itself.
Specific causes include:
-
Column Issues: Degradation of the chiral stationary phase, column contamination, or the formation of voids in the column packing.[1][4]
-
Mobile Phase Issues: Incorrect mobile phase composition, improper pH, or insufficient buffering.[1][5]
-
Sample and Injection Issues: Overloading the column with too much sample, using a sample solvent that is too strong, or injecting too large a volume.[2][6][7][8]
-
System Issues: Excessive dead volume in the tubing or connections, a flow rate that is too low, or temperature fluctuations.[2][9]
Q2: How does the mobile phase composition affect peak broadening for my this compound derivatives?
The composition of the mobile phase is critical in chiral separations and can significantly impact peak shape. For polysaccharide-based chiral stationary phases, which are commonly used for separating epoxide compounds, the choice and ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (often with a non-polar solvent like hexane) is a key factor.[10][11]
-
Modifier Percentage: An inappropriate percentage of the organic modifier can lead to either excessive retention and peak broadening or poor resolution. Increasing the modifier concentration generally decreases retention time, but an optimal concentration is needed to achieve sharp, well-resolved peaks.[12]
-
Additives: Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) are often used to improve peak shape, especially for compounds with acidic or basic functional groups.[13] These additives can suppress unwanted interactions with the stationary phase that cause peak tailing and broadening. However, the wrong additive or concentration can negatively affect the separation.
Q3: Could the column temperature be the reason for my broad peaks?
Yes, temperature plays a significant role in HPLC and can be a source of peak broadening.
-
Sub-optimal Temperature: Operating at a temperature that is too low can lead to increased mobile phase viscosity and slower mass transfer, resulting in broader peaks.[2] Conversely, an excessively high temperature can sometimes also lead to peak broadening, although it more commonly improves efficiency.
-
Temperature Gradients: If the mobile phase is not adequately preheated before entering a heated column, temperature gradients can form across the column, leading to peak distortion and broadening. It is important to ensure your system has a column oven with a mobile phase pre-heater for consistent temperature control.
Q4: I'm observing peak broadening that worsens over time. What should I investigate?
Progressive peak broadening is often a sign of column degradation or contamination.[4][9]
-
Column Contamination: Strongly retained impurities from your sample can accumulate on the column inlet, leading to a gradual decline in performance.
-
Stationary Phase Degradation: The chiral stationary phase can degrade over time, especially if exposed to harsh mobile phase conditions (e.g., extreme pH) or high temperatures.[9] This degradation leads to a loss of efficiency and broader peaks.
-
Void Formation: The formation of a void at the head of the column can cause the sample to disperse before interacting with the stationary phase, resulting in broad and often split peaks. This can be caused by pressure shocks or the dissolution of the silica support.
Q5: My sample is dissolved in a solvent different from the mobile phase. Could this be causing peak broadening?
Absolutely. The sample solvent can have a significant impact on peak shape.[6][7][8]
-
Strong Solvent Effect: If your sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread at the column inlet, leading to broad or distorted peaks.[14] This is a common issue when samples are prepared in 100% of a strong solvent like methanol or acetonitrile for a reversed-phase separation with a high aqueous content in the mobile phase.
-
Volume Overload: Injecting a large volume of a sample, even if the solvent is compatible, can lead to peak broadening due to overloading the column's capacity.[2][7]
Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving peak broadening issues.
Guide 1: Systematic Troubleshooting of Peak Broadening
This guide provides a step-by-step workflow for identifying the root cause of peak broadening.
Caption: A workflow for systematically troubleshooting peak broadening.
Guide 2: Optimizing Mobile Phase and Temperature
This guide focuses on refining the mobile phase and temperature to improve peak shape.
Caption: A logical flow for optimizing mobile phase and temperature.
Quantitative Data Summary
The following tables summarize the typical effects of key parameters on peak shape in chiral HPLC. The values are illustrative and will vary depending on the specific analyte, column, and mobile phase.
Table 1: Effect of Mobile Phase Composition on Peak Resolution and Asymmetry
| % Organic Modifier (Isopropanol in Hexane) | Resolution (Rs) | Peak Asymmetry (As) |
| 10% | 1.8 | 1.5 |
| 15% | 2.5 | 1.2 |
| 20% | 2.1 | 1.3 |
| 25% | 1.5 | 1.6 |
Table 2: Effect of Column Temperature on Peak Width and Efficiency
| Temperature (°C) | Peak Width (at half height, sec) | Plate Count (N) |
| 25 | 12.5 | 8,500 |
| 35 | 10.2 | 10,500 |
| 45 | 9.8 | 11,000 |
| 55 | 10.5 | 10,200 |
Table 3: Effect of Flow Rate on Peak Width and Resolution
| Flow Rate (mL/min) | Peak Width (at half height, sec) | Resolution (Rs) |
| 0.5 | 15.1 | 2.8 |
| 0.8 | 11.3 | 2.6 |
| 1.0 | 10.2 | 2.5 |
| 1.2 | 11.8 | 2.2 |
| 1.5 | 13.5 | 1.9 |
Experimental Protocols
This section provides a general protocol for the chiral HPLC analysis of this compound derivatives. This should be adapted and optimized for your specific application.
Protocol 1: Chiral HPLC Method for this compound Derivatives
Objective: To separate the enantiomers of an this compound derivative using chiral HPLC.
Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H).
-
HPLC-grade n-hexane.
-
HPLC-grade isopropanol (IPA).
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional, as a mobile phase additive).
-
Sample of this compound derivative.
-
Volumetric flasks and pipettes.
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in a desired ratio (e.g., 90:10 v/v).
-
If an additive is required, add a small amount (e.g., 0.1% v/v) of TFA or DEA to the mobile phase.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound derivative and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is generally considered a good separation.
-
-
Optimization (if necessary):
-
If peak broadening is observed or the resolution is poor, systematically adjust the mobile phase composition (e.g., change the percentage of IPA), column temperature, and/or flow rate as outlined in the troubleshooting guides.
-
Consider testing different chiral stationary phases if a satisfactory separation cannot be achieved.
-
References
- 1. mastelf.com [mastelf.com]
- 2. quora.com [quora.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. What happens when a column deteriorates?ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 5. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
Enhancing the resolution of NMR signals for Oxiranylmethyl veratrate diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in resolving NMR signals of diastereomers, with a focus on compounds like Oxiranylmethyl veratrate.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing overlapping signals for my diastereomers in the 1H NMR spectrum?
A1: Overlapping signals for diastereomers are common when the chiral centers are distant from the observed protons, leading to very small differences in their chemical environments.[1][2] This results in minimal chemical shift differences (Δδ), causing the multiplets to coalesce and appear as a single, often broad, signal. Much of the overlap in 1H NMR spectra results from the multiplet structure caused by homonuclear scalar coupling.[1][3]
Q2: What are the initial steps I can take to improve the resolution of my diastereomeric signals?
A2: Before moving to more advanced techniques, you can try optimizing standard acquisition parameters and sample preparation. This includes:
-
Increasing the magnetic field strength: Higher field spectrometers will increase the chemical shift dispersion.
-
Optimizing the solvent: Changing the NMR solvent can alter the chemical shifts of your diastereomers, potentially resolving overlapping signals.[4][5] Solvents like benzene-d6 or pyridine-d5 can induce different chemical shifts compared to chloroform-d.[4]
-
Varying the temperature: Temperature can affect the conformation of the molecules and the interactions with the solvent, which may lead to better resolution.[5]
-
Sample concentration: Adjusting the concentration can sometimes improve resolution, especially if intermolecular interactions are contributing to line broadening.[5]
Q3: What are Chiral Solvating Agents (CSAs) and how can they help in resolving diastereomeric signals?
A3: Chiral Solvating Agents are enantiomerically pure compounds that are added to the NMR sample. They form transient, diastereomeric complexes with the enantiomers or diastereomers in your sample.[6][7][8] These newly formed complexes have different magnetic environments, which can lead to larger chemical shift differences between the signals of your diastereomers, thus improving their resolution.[6][8] The use of CSAs is a direct method that avoids covalent modification of the analyte.[8][9]
Q4: When should I consider using a Chiral Lanthanide Shift Reagent (CLSR)?
A4: Chiral Lanthanide Shift Reagents are paramagnetic complexes that can be used to induce large chemical shift changes.[1] They are particularly useful when you have severe signal overlap. The lanthanide ion in the reagent coordinates to a Lewis basic site in your molecule, and the magnitude of the induced shift is dependent on the distance and angle of the proton from the lanthanide ion. This can effectively spread out a crowded region of the spectrum.
Q5: What is "Pure Shift" NMR spectroscopy and how can it enhance the resolution of diastereomeric signals?
A5: "Pure Shift" NMR is an advanced technique that collapses multiplets into singlets, effectively removing the complexity arising from homonuclear scalar couplings.[1][2][10] This results in a spectrum with one peak for each chemically distinct proton, dramatically improving spectral resolution.[1][10] This method is particularly powerful for determining diastereomeric ratios in crowded spectra where chemical shift differences are small compared to multiplet widths.[1][2]
Troubleshooting Guides
Problem: Significant Peak Overlap in the 1H NMR Spectrum
Q: My proton signals for the diastereomers of this compound are completely overlapping. How can I resolve them?
A: You can follow this troubleshooting workflow:
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Problem: Poor Signal-to-Noise Ratio
Q: The signals for my diastereomers are resolved, but the signal-to-noise ratio (S/N) is too low for accurate integration. What should I do?
A: To improve the S/N, consider the following:
-
Increase the number of scans: The S/N ratio increases with the square root of the number of scans.[11] To achieve an S/N of 250, which is recommended for accurate quantification, you may need to significantly increase the number of acquisitions.[11][12]
-
Optimize the relaxation delay: Ensure the repetition time (acquisition time + relaxation delay) is at least 5-7 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery between scans.[11]
-
Check the sample concentration: If the sample is too dilute, increasing the concentration can improve the S/N. However, be mindful that very high concentrations can lead to line broadening.[5]
-
Use a cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.[13]
Detailed Experimental Protocols
Protocol 1: Using Chiral Solvating Agents (CSAs)
This protocol outlines the general steps for using a CSA to resolve diastereomeric signals.
-
Analyte Preparation: Prepare a standard NMR sample of your diastereomeric mixture (e.g., 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent like CDCl3).
-
Acquire a Reference Spectrum: Run a standard 1H NMR spectrum of your sample without the CSA.
-
CSA Selection: Choose a suitable CSA. Common CSAs include Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol), quinine derivatives, or cyclodextrins.[6][7] The choice of CSA may require some screening.
-
Titration of CSA: Add small, incremental amounts of the CSA to your NMR tube. A typical starting point is 0.5 equivalents of the CSA relative to your analyte.
-
Acquire Spectra after each addition: After each addition of the CSA, gently mix the sample and acquire a new 1H NMR spectrum.
-
Monitor Chemical Shift Changes: Observe the changes in the chemical shifts of the diastereomeric protons. The goal is to achieve baseline separation of the signals.
-
Optimize CSA Concentration: Continue adding the CSA until optimal resolution is achieved. Be aware that adding too much CSA can lead to line broadening and may complicate the spectrum.
Protocol 2: Band-Selective Pure Shift NMR
This protocol provides a general outline for setting up a band-selective pure shift experiment to simplify a crowded spectral region.
-
Identify the Region of Interest: From a standard 1H NMR spectrum, identify the spectral region containing the overlapping signals of your diastereomers.
-
Select the Pulse Sequence: In your spectrometer software (e.g., Topspin), select a band-selective pure shift pulse sequence, such as a modified Zangger-Sterk sequence.[13]
-
Set the Selective Bandwidth: Define the center and the width of the frequency-selective pulse to cover only the region of interest. A typical bandwidth might be around 160 Hz.[13]
-
Optimize Acquisition Parameters:
-
Acquisition Time: A longer acquisition time will provide higher resolution. This is often achieved by acquiring the data in "chunks".[13]
-
Number of Transients: Set the number of transients per chunk to achieve adequate signal-to-noise.
-
Recycle Delay: Ensure a sufficient recycle delay for full relaxation (e.g., > 5x T1).[13][14]
-
-
Data Processing: Fourier transform the acquired data. The resulting spectrum should show collapsed multiplets (singlets) for the signals within the selected band, allowing for easier resolution and integration.
Data Presentation
Table 1: Example of Chemical Shift Changes with a Chiral Solvating Agent
| Proton Signal | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) without CSA | Δδ (ppm) with 1.0 eq. CSA |
| H-a | 3.15 | 3.14 | 0.01 | 0.08 |
| H-b | 4.52 | 4.51 | 0.01 | 0.05 |
| H-c | 6.90 | 6.90 | 0.00 | 0.03 |
Table 2: Comparison of Resolution Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solvent Change | Alters solute-solvent interactions | Simple, quick | May not be effective, requires sample recovery |
| Chiral Solvating Agents (CSAs) | Forms transient diastereomeric complexes | Direct method, no derivatization | Requires screening of CSAs, can cause line broadening |
| Chiral Lanthanide Shift Reagents (CLSRs) | Paramagnetic induced shifts | Large Δδ values | Can cause significant line broadening, affects T1 |
| "Pure Shift" NMR | Collapses multiplets to singlets | Dramatically increases resolution | Can have lower sensitivity, requires specialized pulse sequences |
Visualization of Experimental Workflow
Caption: Workflow for enhancing NMR resolution of diastereomers.
References
- 1. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New qNMR experiments - Mestrelab Resources [mestrelab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 13. rsc.org [rsc.org]
- 14. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the yield of (R)-Oxiranylmethyl veratrate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to improve the yield and enantiomeric purity of (R)-Oxiranylmethyl veratrate. The primary focus is on the highly efficient Hydrolytic Kinetic Resolution (HKR) method.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing highly enantioenriched (R)-Oxiranylmethyl veratrate?
A1: The most practical and effective method is the Hydrolytic Kinetic Resolution (HKR) of racemic oxiranylmethyl veratrate using a chiral (salen)Co(III) catalyst, often referred to as Jacobsen's catalyst.[1] This method selectively hydrolyzes the (S)-enantiomer into a diol, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess (>99% ee).[1][2] The reaction is known for its broad substrate scope, operational simplicity, and the use of water as an inexpensive resolving agent.[2]
Q2: What is the key principle of Hydrolytic Kinetic Resolution (HKR)?
A2: Kinetic resolution is a technique for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[3] In the case of HKR for epoxides, the chiral (salen)Co(III) catalyst activates both the epoxide and a water molecule.[4] The catalyst's chiral environment creates diastereomeric transition states, causing the hydrolysis of one enantiomer (e.g., the S-enantiomer) to proceed much faster than the other, resulting in the enrichment of the slower-reacting enantiomer (the R-enantiomer).[4][5]
Q3: What is the primary byproduct of the HKR synthesis, and how is it removed?
A3: The primary byproduct is 3-(3,4-dimethoxyphenyl)propane-1,2-diol, formed from the hydrolysis of the (S)-enantiomer. Due to the presence of two hydroxyl groups, the diol is significantly more polar than the desired epoxide product.[5] This large polarity difference allows for straightforward separation using standard flash column chromatography.[5]
Q4: Can the (salen)Co catalyst be recycled?
A4: Yes, the Jacobsen catalyst is recyclable.[1] After the reaction, the Co(III) catalyst can be reduced back to the Co(II) state, recovered, and then re-oxidized for subsequent uses, which is a key advantage for large-scale synthesis.[2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of (R)-Oxiranylmethyl veratrate via Hydrolytic Kinetic Resolution.
Problem 1: Reaction Does Not Start or is Extremely Slow
| Possible Cause | Recommended Solution |
| Inactive Catalyst: The active catalyst is the Co(III) species. The commercially available catalyst is often the more stable Co(II) precursor. | Activate the Catalyst: Before starting the resolution, ensure the Co(II) complex is oxidized to the active Co(III) state. This can be done by stirring the Co(II) complex in a solvent like toluene with 2 equivalents of acetic acid, open to the air, for 30-60 minutes until the color changes from orange to dark brown.[2] Alternatively, in-situ activation can be performed by adding acetic acid to the Co(II) complex suspended in the racemic epoxide under air.[2] |
| Low Catalyst Loading: Substrates with certain steric or electronic features may require a higher catalyst loading for an efficient reaction rate. | Increase Catalyst Loading: While loadings as low as 0.2 mol% are effective for many substrates, consider increasing the loading in increments up to 2.0 mol% relative to the racemic epoxide for sluggish reactions.[1][2] |
| Inhibitors Present: Trace impurities in the racemic epoxide starting material or solvent can inhibit catalyst activity. | Purify Starting Materials: Ensure the racemic this compound and any solvents used are of high purity. Distillation of the starting epoxide may be necessary. |
Problem 2: Low Enantiomeric Excess (ee%) of (R)-Oxiranylmethyl veratrate
| Possible Cause | Recommended Solution |
| Reaction Run Past 50% Conversion: In kinetic resolution, the enantiomeric excess of the unreacted starting material is highest at exactly 50% conversion. Pushing the reaction further will begin to consume the desired enantiomer, lowering its ee%. | Limit Water Stoichiometry: Use a slight excess over the theoretical 0.5 equivalents of water (e.g., 0.55 equivalents) relative to the racemic epoxide. This ensures the reaction stops once the theoretical maximum yield and ee% are reached. Monitor the reaction progress carefully using chiral HPLC or GC. |
| Compromised Catalyst Integrity: The high selectivity of the HKR relies on a cooperative bimetallic mechanism where two catalyst molecules interact.[4] A degraded or improperly formed catalyst will not facilitate this pathway effectively. | Use Freshly Activated Catalyst: Prepare the active Co(III) catalyst just before use. Ensure the salen ligand has not degraded during storage. |
| Incorrect Reaction Temperature: While the reaction is robust at room temperature, significant deviations could affect the energy difference between the diastereomeric transition states. | Maintain Consistent Temperature: Run the reaction at a consistent temperature, typically between 20-25°C. For some substrates, initiating the reaction at 0°C before allowing it to warm to room temperature can be beneficial.[2] |
Problem 3: Difficulty in Product Isolation
| Possible Cause | Recommended Solution |
| Emulsion During Workup: The diol byproduct can act as a surfactant, causing emulsions during aqueous extraction. | Use Brine Wash: During the workup, wash the organic layer with a saturated NaCl solution (brine) to help break up emulsions. |
| Poor Separation on Silica Gel: Co-elution of the product and diol during column chromatography. | Optimize Solvent System: Use a solvent system with a relatively low polarity for flash chromatography (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing polarity). The epoxide should elute much earlier than the highly polar diol. Use TLC to determine the optimal solvent system before running the column. |
Experimental Protocols
Protocol 1: Synthesis of (R)-Oxiranylmethyl veratrate via Hydrolytic Kinetic Resolution (HKR)
This protocol is adapted from the general procedure for the HKR of terminal epoxides developed by Jacobsen and coworkers.[2]
1. Catalyst Activation (Method A):
-
In a vial, dissolve (R,R)-(salen)Co(II) (0.02 mmol, 1 mol%) in toluene (2 mL).
-
Add glacial acetic acid (2.4 µL, 0.04 mmol, 2 mol%).
-
Stir the solution open to the air at room temperature for 30 minutes. The color will change from orange-red to a deep brown.
-
Remove the toluene and excess acetic acid under vacuum to yield the active (R,R)-(salen)Co(III)OAc catalyst as a brown solid.
2. Kinetic Resolution:
-
To the flask containing the activated catalyst, add racemic this compound (2.0 mmol, 476 mg).
-
Add distilled water (19 µL, 1.05 mmol, 0.525 equivalents).
-
Stir the mixture vigorously at room temperature (20-25°C) for 12-24 hours.
-
Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess. The reaction is complete at approximately 50% conversion.
3. Workup and Purification:
-
Once the reaction reaches ~50% conversion, dilute the mixture with diethyl ether or ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexane) to separate the less polar (R)-Oxiranylmethyl veratrate from the more polar diol byproduct.
Expected Results: Based on data for a wide range of terminal epoxides, this method is expected to provide (R)-Oxiranylmethyl veratrate with a chemical yield approaching the theoretical maximum of 50% and an enantiomeric excess of >99% ee.[1][6]
Data Presentation: Influence of Catalyst Loading on HKR Performance
The following table summarizes expected outcomes for the HKR of a typical terminal epoxide based on Jacobsen's work.[2] This illustrates the relationship between catalyst loading and reaction efficiency.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Epoxide Yield (%) | Epoxide ee% |
| 2.0 | 12 | ~50% | ~48% | >99% |
| 1.0 | 18 | ~50% | ~47% | >99% |
| 0.5 | 24 | ~50% | ~46% | >99% |
| 0.2 | 48 | ~50% | ~45% | >99% |
Note: Data is representative for a generic terminal epoxide. Reaction times may vary for this compound.
Visualizations
Troubleshooting Workflow for Low Yield in HKR
Caption: Troubleshooting flowchart for diagnosing low yield in HKR synthesis.
Experimental Workflow for HKR Synthesis
Caption: Step-by-step experimental workflow for the HKR synthesis.
References
- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]
- 4. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Strategies to improve the yield of (S)-Oxiranylmethyl veratrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-Oxiranylmethyl veratrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce (S)-Oxiranylmethyl veratrate?
A1: There are two primary synthetic routes for the enantioselective synthesis of (S)-Oxiranylmethyl veratrate:
-
Route 1: Jacobsen Epoxidation of Allyl Veratrate. This method involves the asymmetric epoxidation of the alkene group in allyl veratrate using a chiral manganese (Salen) complex, known as the Jacobsen catalyst.
-
Route 2: Esterification of (S)-Glycidol with Veratroyl Chloride. This route involves the reaction of commercially available or synthetically prepared (S)-glycidol with veratroyl chloride, typically in the presence of a base.
Q2: Which synthetic route generally provides a higher yield?
A2: The yield can vary significantly depending on the optimization of reaction conditions for each route. The esterification of (S)-glycidol (Route 2) is often more direct and can lead to high yields if high-purity starting materials are used. The Jacobsen epoxidation (Route 1) can also provide good to excellent yields, but it is highly dependent on the catalyst's activity and the specific substrate. For analogous substrates, yields for Jacobsen epoxidation can range from moderate to high.
Q3: What are the key safety precautions to consider during the synthesis?
A3:
-
Veratroyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Oxidizing agents used in the Jacobsen epoxidation, such as sodium hypochlorite (bleach), should be handled with care.
-
Solvents such as dichloromethane (DCM) are volatile and should be used in a well-ventilated area.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of (S)-Oxiranylmethyl veratrate for each of the two primary synthetic routes.
Route 1: Jacobsen Epoxidation of Allyl Veratrate
This route is favored for its ability to create the chiral epoxide from an achiral starting material.
Experimental Protocol: Synthesis of Allyl Veratrate
-
To a solution of veratric acid (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Add allyl bromide (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure allyl veratrate.
Experimental Protocol: Jacobsen Epoxidation
-
In a round-bottom flask, dissolve allyl veratrate (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Add the (S,S)-Jacobsen's catalyst (typically 1-5 mol%).
-
Cool the mixture to 0°C.
-
Slowly add the oxidant, such as a buffered solution of sodium hypochlorite (bleach, excess), while vigorously stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Troubleshooting Guide: Route 1
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Allyl Veratrate | 1. Inactive Jacobsen's catalyst. 2. Deactivated oxidant. 3. Insufficient mixing of the biphasic system. | 1. Use freshly prepared or properly stored catalyst. Consider using a co-catalyst like 4-phenylpyridine N-oxide (4-PNO) to enhance catalyst stability and turnover. 2. Use a fresh bottle of commercial bleach or titrate the oxidant solution to determine its active chlorine content. 3. Ensure vigorous stirring to facilitate efficient phase transfer. |
| Low Enantioselectivity (low ee%) | 1. Impure or improperly prepared catalyst. 2. Reaction temperature is too high. 3. Presence of impurities in the starting material or solvent. | 1. Ensure the catalyst is of high purity. 2. Perform the reaction at lower temperatures (e.g., -20°C or -40°C). 3. Use purified allyl veratrate and anhydrous, high-purity solvents. |
| Formation of Side Products (e.g., diol) | 1. Epoxide ring-opening due to acidic conditions. 2. Prolonged reaction time. | 1. Ensure the bleach solution is adequately buffered to maintain a basic pH (around 11-13). 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficult Purification | 1. Co-elution of the product with the catalyst or byproducts. | 1. Use a different solvent system for column chromatography. A gradient elution might be necessary. 2. Consider a pre-purification step, such as passing the crude product through a short plug of silica gel to remove the catalyst. |
Quantitative Data: Jacobsen Epoxidation of Structurally Similar Substrates
| Substrate | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| cis-β-Methylstyrene | 4 | NaOCl | 0 | 72 | 92 |
| 1,2-Dihydronaphthalene | 2 | m-CPBA | -20 | 85 | 96 |
| Indene | 5 | NaOCl | 0 | 81 | 86 |
Note: Data is for analogous substrates to illustrate typical performance.
Diagrams
Caption: Workflow for the Jacobsen Epoxidation of Allyl Veratrate.
Route 2: Esterification of (S)-Glycidol with Veratroyl Chloride
This is a convergent route that relies on the availability of enantiopure (S)-glycidol.
Experimental Protocol: Synthesis of Veratroyl Chloride
-
To a solution of veratric acid (1 equivalent) in an inert solvent like toluene or dichloromethane, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5-2 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude veratroyl chloride, which can be used directly or purified by distillation.
Experimental Protocol: Esterification
-
Dissolve (S)-glycidol (1 equivalent) in an anhydrous, non-protic solvent such as dichloromethane or THF.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents).
-
Cool the solution to 0°C.
-
Slowly add a solution of veratroyl chloride (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a mild acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Route 2
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Ester | 1. Impure or hydrolyzed veratroyl chloride. 2. Presence of water in the reaction. 3. Incomplete reaction. 4. Side reaction of glycidol (e.g., polymerization). | 1. Use freshly prepared or distilled veratroyl chloride. 2. Use anhydrous solvents and reagents. Dry glassware thoroughly. 3. Increase reaction time or slightly elevate the temperature. 4. Add the acyl chloride slowly at low temperature. |
| Formation of Diol Byproduct | 1. Presence of water leading to hydrolysis of the epoxide. | 1. Ensure all reagents and solvents are anhydrous. |
| Racemization of the Chiral Center | 1. Harsh reaction conditions (e.g., high temperature, strong base). | 1. Use a mild, non-nucleophilic base and maintain a low reaction temperature. |
| Difficult Purification | 1. Co-elution of the product with unreacted starting materials or byproducts. | 1. Optimize the solvent system for column chromatography. A gradient elution may be beneficial. |
Quantitative Data: Esterification of Alcohols with Acyl Chlorides
| Alcohol | Acyl Chloride | Base | Solvent | Yield (%) |
| Ethanol | Benzoyl Chloride | Pyridine | DCM | >95 |
| Isopropanol | Acetyl Chloride | Triethylamine | THF | ~90 |
| Benzyl Alcohol | Propionyl Chloride | Pyridine | Diethyl Ether | >90 |
Note: Data is for analogous reactions to illustrate typical efficiency.
Diagrams
Caption: Workflow for the Esterification of (S)-Glycidol.
Caption: General Troubleshooting Logic for Low Yield Issues.
Removal of excess Oxiranylmethyl veratrate from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of excess Oxiranylmethyl veratrate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that are relevant for its removal?
A1: this compound is a molecule that contains both an epoxide (oxirane) ring and an ester functional group.[1] Its properties are summarized in the table below. The epoxide ring is susceptible to ring-opening reactions with both nucleophiles and acids.[2][3][4] The ester group can be hydrolyzed under acidic or basic conditions. The molecule's moderate polarity influences its solubility in common organic solvents and its retention characteristics during chromatographic purification.
| Property | Value |
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238.24 g/mol [1] |
| IUPAC Name | oxiran-2-ylmethyl 3,4-dimethoxybenzoate[1] |
| Appearance | (likely a liquid or low-melting solid at room temperature) |
| Solubility | Soluble in many common organic solvents like ethyl acetate, dichloromethane, and THF. Limited solubility in water. |
Q2: What are the primary strategies for removing excess this compound?
A2: The two main strategies for removing excess this compound are:
-
Chemical Quenching: Reacting the excess epoxide with a reagent to convert it into a more easily removable derivative. This is often done by adding a nucleophile to open the epoxide ring.[2][3][4]
-
Physical Separation: Employing purification techniques such as liquid-liquid extraction, column chromatography, or distillation to separate the excess reactant from the desired product.
Troubleshooting Guide
Issue 1: My desired product is sensitive to water, so I cannot perform a simple aqueous wash. How can I remove the excess this compound?
Answer: In cases where the product is water-sensitive, a non-aqueous workup is necessary. You can quench the excess this compound with a nucleophile that, upon reaction, forms a product with significantly different polarity than your desired compound, facilitating separation by chromatography.
Experimental Protocol: Non-Aqueous Quenching and Chromatographic Purification
Objective: To remove excess this compound from a reaction mixture containing a water-sensitive product.
Methodology:
-
Quenching Step:
-
Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add a molar excess (typically 1.5-2 equivalents relative to the excess this compound) of a nucleophilic amine, such as piperidine or morpholine. These secondary amines are effective at opening epoxide rings.[5]
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the excess epoxide. The resulting amino alcohol will be significantly more polar than the starting epoxide.
-
-
Solvent Removal:
-
Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.
-
-
Chromatographic Separation:
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Purify the mixture using silica gel column chromatography. The highly polar amino alcohol derivative will have strong retention on the silica gel, allowing for the elution of your less polar desired product. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Issue 2: I performed an aqueous workup, but a significant amount of this compound remains in my organic layer. How can I improve its removal?
Answer: The limited water solubility of this compound can make its removal by simple water washing inefficient. To enhance its removal during an aqueous workup, you can first convert it into a more water-soluble species.
Experimental Protocol: Aqueous Quenching with a Water-Soluble Nucleophile
Objective: To improve the removal of excess this compound during an aqueous workup.
Methodology:
-
Quenching Step:
-
After the main reaction is complete, add a solution of a water-soluble nucleophile to the reaction mixture. A good option is an aqueous solution of sodium bisulfite or a thiol with a water-solubilizing group, such as 2-mercaptoethanesulfonic acid sodium salt.[6]
-
Stir the biphasic mixture vigorously for 1-2 hours at room temperature. The nucleophile will react with the epoxide to form a water-soluble adduct.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate) if your reaction solvent is water-miscible.
-
Separate the organic and aqueous layers. The water-soluble adduct of this compound will be in the aqueous layer.
-
Wash the organic layer two more times with water or brine to ensure complete removal of the water-soluble species.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Issue 3: My product has similar polarity to this compound, making chromatographic separation difficult. What is an alternative approach?
Answer: When co-elution is an issue, converting the excess this compound into a compound with a drastically different polarity or property is the best strategy. In this case, you can hydrolyze the ester and open the epoxide ring to create a highly polar diol acid, which can then be easily removed by extraction.
Experimental Protocol: Basic Hydrolysis and Acidic Wash
Objective: To remove excess this compound when it has a similar polarity to the desired product.
Methodology:
-
Hydrolysis Step:
-
After the primary reaction, add an aqueous solution of a base, such as 1 M sodium hydroxide, to the reaction mixture.
-
Stir vigorously at room temperature or with gentle heating (40-50 °C) for 2-6 hours. This will hydrolyze the ester to a carboxylate and open the epoxide to a diol.
-
-
Extraction Workup:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add an organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
The resulting veratric acid and the diol will be in the aqueous basic layer as their sodium salts.
-
Separate the layers.
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl) to neutralize any remaining base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Workflow Diagrams
Caption: Decision tree for selecting a removal strategy.
Caption: Workflow for aqueous quenching and extraction.
References
- 1. This compound | C12H14O5 | CID 11971415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Epoxy - Wikipedia [en.wikipedia.org]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Preventing racemization during the synthesis and handling of Oxiranylmethyl veratrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxiranylmethyl veratrate. The focus is on preventing racemization during its synthesis and handling to ensure the desired enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization in this compound?
A1: The primary cause of racemization in this compound, an epoxide, is the undesired ring-opening of the oxirane moiety. This can occur under both acidic and basic conditions. The high reactivity of the strained three-membered ether ring makes it susceptible to nucleophilic attack, which can lead to a loss of stereochemical integrity if not properly controlled.[1]
Q2: What is the most effective method to synthesize enantiomerically pure this compound?
A2: The most effective method for obtaining enantiomerically pure this compound is through enzymatic kinetic resolution.[2] Lipase-catalyzed transesterification between veratric acid or its simple ester and racemic glycidol is a highly selective method. The lipase preferentially acylates one enantiomer of glycidol, leaving the other unreacted. This allows for the separation of the enantiomerically enriched this compound.
Q3: How can I monitor the enantiomeric purity of my this compound sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of chiral compounds like this compound.[3][4][5] A suitable chiral stationary phase (CSP) is required to resolve the enantiomers. The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation and accurate quantification of each enantiomer.[3][4][5]
Q4: What are the ideal storage conditions to prevent racemization of this compound?
A4: To prevent racemization, this compound should be stored in a cool, dry, and inert environment. It is advisable to store it at low temperatures (e.g., -20°C) to minimize any potential degradation or ring-opening reactions. The storage container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and acidic or basic contaminants in the air.
Troubleshooting Guides
Synthesis-Related Issues
| Problem | Possible Cause | Recommended Solution |
| Low Enantiomeric Excess (ee%) in Lipase-Catalyzed Synthesis | 1. Suboptimal lipase selection. 2. Inappropriate reaction temperature. 3. Incorrect solvent choice. 4. Unsuitable acyl donor. | 1. Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high selectivity for your substrate. 2. Optimize the reaction temperature. Lower temperatures often increase enantioselectivity, although the reaction rate may decrease.[2] 3. Use a non-polar, aprotic solvent to minimize side reactions and enhance lipase activity and stability.[6] 4. If using transesterification, experiment with different activated esters of veratric acid (e.g., vinyl veratrate) as the acyl donor. |
| Racemization During Work-up and Purification | 1. Exposure to acidic or basic conditions during extraction. 2. Use of protic solvents during purification. 3. High temperatures during solvent removal or distillation. | 1. Use neutral water for washing and avoid strong acids or bases. If an acid or base wash is necessary, use dilute solutions and minimize contact time. 2. For chromatography, use neutral, aprotic solvents. Silica gel can be slightly acidic; consider using deactivated silica gel. 3. Remove solvents under reduced pressure at low temperatures. Avoid high-temperature distillation for purification of the final product. |
Handling and Storage-Related Issues
| Problem | Possible Cause | Recommended Solution |
| Decrease in Enantiomeric Purity Over Time | 1. Improper storage conditions. 2. Contamination of the storage vessel. | 1. Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C. 2. Ensure the storage vial is clean and free of any acidic or basic residues. Use vials with inert caps. |
| Inconsistent Results in Subsequent Reactions | 1. Partial racemization of the starting material. 2. Reaction conditions promoting epoxide ring-opening. | 1. Always verify the enantiomeric purity of the this compound by chiral HPLC before use. 2. For subsequent reactions, use neutral or mildly basic/acidic conditions if possible. Avoid strong nucleophiles, high temperatures, and protic solvents that can facilitate ring-opening. |
Experimental Protocols
Key Experiment: Lipase-Catalyzed Kinetic Resolution of Glycidol with Veratric Acid
This protocol describes a general method for the enantioselective synthesis of (S)-Oxiranylmethyl veratrate.
Materials:
-
Racemic glycidol
-
Veratric acid
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous toluene (or another suitable non-polar solvent)
-
Molecular sieves (4 Å)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add veratric acid (1 equivalent), racemic glycidol (2 equivalents), and anhydrous toluene.
-
Add activated molecular sieves to the mixture to ensure anhydrous conditions.
-
Add the immobilized lipase (typically 10-20% by weight of the limiting reactant).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50°C).
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically stopped at around 50% conversion of the veratric acid to achieve high enantiomeric excess of the product and the remaining glycidol.
-
Once the desired conversion is reached, filter off the immobilized lipase and the molecular sieves. The lipase can often be washed with solvent and reused.
-
Wash the organic phase with a 5% sodium bicarbonate solution to remove unreacted veratric acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure (S)-Oxiranylmethyl veratrate.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Visualizations
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Caption: Potential pathways leading to the racemization of this compound.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Enantiomeric Excess Determination of Oxiranylmethyl Veratrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of drug development and quality control, particularly for chiral molecules such as oxiranylmethyl veratrate derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and robust technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method with alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method Validation
A representative HPLC method for the enantiomeric separation of this compound derivatives was developed and validated based on common practices for similar aromatic epoxides. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its excellent enantioselective recognition capabilities for a broad range of chiral compounds.
Experimental Protocol: Chiral HPLC Method
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the this compound derivative racemic mixture in the mobile phase at a concentration of 1 mg/mL.
-
Prepare calibration standards of the desired enantiomer and the undesired enantiomer in the mobile phase at various concentrations to determine linearity, limit of detection (LOD), and limit of quantitation (LOQ).
4. Validation Parameters:
-
Specificity: The ability of the method to separate the enantiomers from each other and from any potential impurities.
-
Linearity: Assessed over a concentration range of 1-100 µg/mL for the undesired enantiomer.
-
Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) of peak areas and retention times.
-
Accuracy: Evaluated by spike-recovery experiments at three different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Assessed by making small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature).
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Resolution (Rs) | > 2.0 |
Comparison with Alternative Methods
While chiral HPLC is the gold standard, other techniques can be employed for the determination of enantiomeric excess. The following table compares the validated HPLC method with Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.
Comparative Data of Analytical Methods
| Feature | Chiral HPLC | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. | Diastereomeric interaction with a chiral shift reagent or derivatizing agent leading to distinct signals. | Differential absorption of left and right circularly polarized light by chiral molecules. |
| Sample Preparation | Dissolution in mobile phase. | Dissolution in a suitable deuterated solvent, may require addition of a chiral auxiliary. | Dissolution in a transparent solvent. |
| Analysis Time | 10-30 minutes per sample. | 5-15 minutes per sample.[1] | < 5 minutes per sample. |
| Solvent Consumption | High (several mL per analysis).[1] | Low (~0.6 mL per analysis).[1] | Low. |
| Sensitivity | High (µg/mL to ng/mL). | Moderate (mg/mL range). | Moderate to low. |
| Quantitative Accuracy | High. | Good, but can be affected by peak overlap. | Good, but sensitive to impurities. |
| Method Development | Can be time-consuming to find the optimal CSP and mobile phase. | Requires screening of appropriate chiral auxiliaries. | Requires a chromophore near the stereocenter. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the validation of the HPLC method and the logical relationship between the different analytical techniques for determining enantiomeric excess.
References
Comparison of Oxiranylmethyl veratrate with other chiral resolving agents
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an appropriate chiral resolving agent is a critical step. This guide provides a comparative analysis of commonly employed chiral resolving agents, supported by experimental data and detailed protocols. It aims to offer an objective resource to inform the selection process for achieving efficient enantiomeric separation.
Important Note: An extensive search for "Oxiranylmethyl veratrate" as a chiral resolving agent yielded no specific data or publications detailing its use in this context. Therefore, this guide will focus on a comparison of other well-established and documented chiral resolving agents.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. One of the most common methods is diastereomeric salt formation.[1] This process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by techniques like fractional crystallization. Subsequently, the resolving agent can be removed to yield the pure enantiomers of the original compound.
Comparison of Common Chiral Resolving Agents
The choice of a resolving agent is crucial and often empirical, depending on the specific properties of the racemic compound to be resolved. Below is a comparison of some widely used chiral resolving agents for the separation of racemic acids and bases.
| Chiral Resolving Agent | Racemic Compound Type | Typical Enantiomeric Excess (ee%) | Advantages | Disadvantages |
| (+)-Tartaric Acid | Racemic Bases (e.g., amines) | >95% | Readily available, relatively inexpensive. | Can be sensitive to solvent and temperature conditions. |
| (-)-Mandelic Acid | Racemic Bases (e.g., amines) | >98% | Often provides good crystallinity for the diastereomeric salts. | Can be more expensive than tartaric acid. |
| (R)-(+)-α-Methylbenzylamine | Racemic Acids | >99% | High efficiency in resolving a wide range of acidic compounds. | The resolving agent itself needs to be of high enantiomeric purity. |
| Brucine | Racemic Acids | >98% | Effective for resolving a variety of acidic compounds. | Highly toxic alkaloid, requires careful handling. |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | Racemic Acids | >99% | Forms stable salts, often with good differential solubility. | Can be more expensive than other options. |
Experimental Protocols
General Procedure for Chiral Resolution of a Racemic Amine with (+)-Tartaric Acid
This protocol outlines a typical procedure for the resolution of a racemic amine. The specific conditions, such as solvent and temperature, may need to be optimized for different substrates.
Workflow for Chiral Resolution:
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Methodology:
-
Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Addition of Resolving Agent: Add an equimolar amount of (+)-tartaric acid to the solution.
-
Heating: Gently heat the mixture until all solids are dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Determination of Enantiomeric Excess (ee%): The enantiomeric purity of the product is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
Determination of Enantiomeric Excess
The success of a chiral resolution is quantified by the enantiomeric excess (ee%), which is a measure of the purity of the desired enantiomer.
Formula for Enantiomeric Excess:
ee% = |([R] - [S]) / ([R] + [S])| x 100%
Where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively.
Signaling Pathway for Chiral Analysis:
Caption: Logical flow for the determination of enantiomeric excess.
Conclusion
The selection of a chiral resolving agent is a multifaceted process that often requires empirical screening and optimization. While a comprehensive database of resolving agent performance for every conceivable racemic compound is not feasible, understanding the general principles and having access to comparative data for common agents can significantly streamline the development of efficient chiral resolution protocols. The methodologies and data presented in this guide are intended to serve as a foundational resource for scientists and researchers in their pursuit of enantiomerically pure compounds.
References
A Researcher's Guide to Enantiomeric Excess Determination: A Comparative Analysis of Key Techniques
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. The choice of analytical technique can significantly impact the reliability and efficiency of these measurements. This guide provides a comprehensive comparison of the most prevalent methods for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into their accuracy, precision, and practical applications.
While a multitude of chiral derivatizing agents and analytical methods exist, this guide will focus on the most established and widely validated techniques, as searches for the novel derivatizing agent "Oxiranylmethyl veratrate" did not yield sufficient data on its application or performance in enantiomeric excess determination.
Quantitative Performance Metrics: A Side-by-Side Comparison
The selection of an appropriate analytical method hinges on its quantitative performance. The following table summarizes the reported accuracy and precision for chiral HPLC, chiral GC, and NMR spectroscopy in the determination of enantiomeric excess. It is important to note that these values can be influenced by the specific analyte, instrumentation, and experimental conditions.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Accuracy | High (e.g., Recovery: 98.51–102.86%[1][2], Correlation Coefficient >0.999[2]) | High (e.g., Errors in the range of ±0.5%–2.5% (1σ) for amino acids) | Moderate to High (e.g., Average absolute error of ±3.0% for carboxylic acids[3]) |
| Precision | High (e.g., Inter-day RSD: 0.09%[1][4], Intra-day RSD: 0.16%[1][4]) | High (Reported as a versatile and accurate technique[5]) | Moderate (Can be influenced by signal-to-noise and spectral resolution) |
| Limit of Detection (LOD) | Low to Moderate (e.g., 2.54 µg/mL for Escitalopram[1][4]) | Very Low (e.g., 1–7 pg for derivatized amino acids) | Moderate to High |
| Limit of Quantitation (LOQ) | Low to Moderate (e.g., 7.68 µg/mL for Escitalopram[1][4]) | Very Low | Moderate to High |
Experimental Protocols: A Detailed Look at the Methodologies
The successful implementation of any of these techniques requires a thorough understanding of their experimental protocols. Below are detailed methodologies for each of the key methods discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Experimental Workflow:
References
Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for Oxiranylmethyl Veratrate Separation
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step. This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the separation of Oxiranylmethyl veratrate, a chiral epoxide intermediate of significant interest. The selection of an appropriate CSP is paramount for achieving optimal resolution and accurate quantification of enantiomers.
The successful chiral separation of a racemic mixture relies on the differential interaction between the enantiomers and a chiral selector, which is an integral component of the CSP.[1] The primary mechanisms driving these separations include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes with different stabilities.[1] This guide will delve into the performance of polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs, offering insights into their applicability for resolving this compound.
Performance Comparison of Chiral Stationary Phases
The choice of a chiral stationary phase is often the most influential factor in the success of an enantiomeric separation. Polysaccharide-based columns, in particular derivatives of cellulose and amylose, have demonstrated broad applicability and are often a good starting point for method development.[2][3] Cyclodextrin-based phases offer unique selectivity based on inclusion complexation, while Pirkle-type phases are effective for compounds with π-acidic or π-basic groups.
| Chiral Stationary Phase (CSP) Type | Example Column(s) | Typical Mobile Phase | Separation Principle | Potential Advantages for this compound | Potential Disadvantages |
| Polysaccharide-Based (Cellulose) | Chiralcel® OD, Lux® Cellulose-1 | Normal Phase: Hexane/Isopropanol, Polar Organic: Acetonitrile/Methanol | Hydrogen bonding, dipole-dipole interactions, steric hindrance | Broad selectivity, high success rate for a wide range of compounds. | Can be sensitive to mobile phase composition. |
| Polysaccharide-Based (Amylose) | Chiralpak® AD, Lux® Amylose-2 | Normal Phase: Hexane/Ethanol, Reversed Phase: Acetonitrile/Water | Similar to cellulose, but with different spatial arrangement leading to different selectivity. | Often complementary selectivity to cellulose phases.[3] | May require screening of multiple columns. |
| Cyclodextrin-Based | ChiraDex®, Cyclobond I 2000 | Reversed Phase: Water/Acetonitrile or Methanol | Inclusion complexation within the cyclodextrin cavity.[4][5] | Good for compounds that can fit into the cyclodextrin cavity. | Limited applicability for very large or very small molecules. |
| Pirkle-Type (π-acceptor/π-donor) | Whelk-O® 1, Phenylglycine | Normal Phase: Hexane/Isopropanol with additives like TFA | π-π interactions, hydrogen bonding, dipole stacking.[6] | Covalently bonded phases offer excellent durability.[6] | More specific applications, may not be as broadly applicable as polysaccharide phases. |
Experimental Protocols
Detailed below are representative experimental protocols for the chiral separation of this compound on two common types of chiral stationary phases. These serve as a starting point for method development and optimization.
Method 1: Polysaccharide-Based CSP (Normal Phase)
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Dimensions: 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase.
Method 2: Cyclodextrin-Based CSP (Reversed Phase)
-
Column: ChiraDex® (Beta-cyclodextrin covalently bonded to silica)
-
Dimensions: 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Water (40:60, v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase.
Logical Workflow for Chiral Stationary Phase Selection
The process of selecting an appropriate chiral stationary phase and developing a separation method can be systematic. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for Chiral Method Development.
References
Cross-Validation of NMR and HPLC for Diastereomeric Ratio Analysis: A Comparative Guide
The accurate determination of diastereomeric ratios is a critical aspect of drug development, chemical synthesis, and quality control. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed methods. This guide provides a detailed comparison of these two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Principles of Diastereomeric Ratio Analysis by NMR and HPLC
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) NMR, is a primary technique for determining diastereomeric ratios. Diastereomers are stereoisomers that are not mirror images of each other and, as such, have different physical properties, including distinct chemical environments for their nuclei. This difference in the chemical environment results in separate, distinguishable signals in the NMR spectrum for each diastereomer. The ratio of the diastereomers in a mixture can be determined by integrating the areas of these well-resolved signals.[1] For complex molecules where signal overlap in ¹H NMR is a challenge, ¹³C NMR or advanced techniques like band-selective pure shift NMR can be employed to enhance spectral resolution by collapsing multiplets into singlets.[2][3][4]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique routinely used to determine diastereomeric ratios.[2] The separation is based on the differential partitioning of the diastereomers between a stationary phase (the column) and a mobile phase (the solvent). Because diastereomers have different physical properties, they interact differently with the stationary phase, leading to different retention times and their separation into distinct peaks in the chromatogram.[5] The area under each peak is proportional to the concentration of the corresponding diastereomer, allowing for quantification. Both normal-phase and reversed-phase HPLC can be used for the separation of diastereomers.[5]
Quantitative Data Comparison
The following table summarizes the diastereomeric ratios of various compounds as determined by both NMR and HPLC, demonstrating the cross-validation of the two techniques.
| Compound/Sample | Diastereomeric Ratio (NMR) | Diastereomeric Ratio (HPLC) | Reference |
| Hesperidin Diastereomers | 12:88 (by lineshape fitting of pure shift NMR) | Not explicitly stated, but pure shift NMR provided clearer resolution for quantification than standard ¹H NMR. | [2] |
| Poly(L-lactide) with meso-lactide | Stereochemical differences confirmed by homonuclear decoupled ¹H NMR of HPLC fractions. | HPLC method developed to separate based on stereochemical composition. | [6] |
| Chiral Alcohols (as MαNP esters) | Data agree well with those calculated by weight, with an average error of ca. ±1.08% ee. | Not explicitly compared in this study, but HPLC is a common method for separating these diastereomeric esters. | [7] |
Experimental Protocols
¹H NMR Spectroscopy for Diastereomeric Ratio Analysis
A general protocol for determining the diastereomeric ratio by ¹H NMR is as follows:
-
Sample Preparation:
-
Accurately weigh and dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in an NMR tube.[8]
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
-
Instrumental Parameters:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher.
-
Use a standard single-pulse experiment.
-
To ensure accurate quantification, set a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30-60 seconds is often used for quantitative purposes.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.[1]
-
Identify well-resolved signals corresponding to each diastereomer. These signals should be from protons that are in different chemical environments in the two diastereomers.
-
Integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is calculated from the ratio of the integral areas.
-
HPLC for Diastereomeric Ratio Analysis
A general protocol for determining the diastereomeric ratio by HPLC is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration, typically in the range of 10-100 µg/mL.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[9]
-
-
Instrumental Parameters:
-
Column: A C18 reversed-phase column is commonly used. The choice of column will depend on the polarity of the diastereomers.
-
Mobile Phase: A mixture of aqueous and organic solvents (e.g., water and acetonitrile or methanol) is typical for reversed-phase HPLC. The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: A standard injection volume is 10-20 µL.
-
Detector: A UV detector is commonly used, set to a wavelength where the analytes have maximum absorbance.
-
Column Temperature: The column temperature is often maintained at a constant value (e.g., 25 °C or 30 °C) to ensure reproducible retention times.
-
-
Data Processing and Analysis:
-
Integrate the area of the peaks corresponding to each diastereomer in the chromatogram.
-
The diastereomeric ratio is calculated from the ratio of the peak areas. It is important to ensure that the detector response is linear in the concentration range of the analysis and that the response factors for the diastereomers are similar, or to use a calibration curve if they are not.
-
Visualization of the Cross-Validation Workflow
Caption: Workflow for cross-validation of NMR and HPLC data.
Comparison of NMR and HPLC for Diastereomeric Ratio Analysis
| Feature | NMR Spectroscopy | HPLC |
| Principle | Exploits differences in the chemical environment of nuclei. | Based on differential partitioning between stationary and mobile phases. |
| Resolution | Can be limited by signal overlap in complex molecules. Advanced techniques like pure shift NMR can improve resolution.[2][3][4] | Generally offers high resolution, but co-elution can occur for closely related diastereomers. |
| Speed | Acquisition can be relatively fast (a few minutes per sample).[8] | Runtimes can be longer (10-60 minutes per sample).[8] |
| Sample Requirements | Requires a higher concentration of the sample (typically mg scale). The sample is recoverable. | Highly sensitive, requiring smaller sample amounts (µg to ng scale). The sample is diluted and may not be easily recoverable. |
| Quantification | Generally provides a direct molar ratio from signal integration, assuming proper experimental setup (e.g., adequate relaxation delay). | Relies on detector response, which may differ for diastereomers, potentially requiring response factor determination or calibration curves for high accuracy. |
| "Green" Aspect | Uses significantly less solvent per sample (typically <1 mL).[8] | Can consume larger volumes of organic solvents (up to 60 mL per sample).[8] |
| Information Provided | Provides detailed structural information in addition to the diastereomeric ratio. | Primarily provides separation and quantification data. |
| Cost | High initial instrument cost and maintenance. | Lower initial instrument cost and maintenance compared to NMR. |
Conclusion
Both NMR and HPLC are robust and reliable techniques for the determination of diastereomeric ratios. The choice between the two often depends on the specific requirements of the analysis. NMR offers the advantage of being a non-destructive technique that provides rich structural information and can be faster for sample analysis, making it well-suited for reaction monitoring and structural confirmation. HPLC, on the other hand, provides excellent separation capabilities and higher sensitivity, which is advantageous for the analysis of complex mixtures and trace impurities. For comprehensive and rigorous analysis, cross-validation using both NMR and HPLC is highly recommended to ensure the accuracy and reliability of the determined diastereomeric ratios.
References
- 1. Can any one explain how to determine diastereomeric ratio from NMR... - ECHEMI [echemi.com]
- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Stereochemical Heterogeneity Analysis of Polylactides by Multidimensional Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
A Comparative Guide to Chiral Derivatizing Agents for Epoxides: Beyond Mosher's Acid
For decades, the determination of the absolute stereochemistry of chiral alcohols and amines has been significantly aided by the use of chiral derivatizing agents (CDAs), with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) being a cornerstone in the field.[1] Derivatization of a chiral alcohol, such as the 1,2-diol obtained from the ring-opening of an epoxide, with an enantiomerically pure CDA like Mosher's acid chloride converts a pair of enantiomers into a mixture of diastereomers.[1] These diastereomers exhibit distinct signals in NMR spectroscopy, allowing for the determination of enantiomeric excess (ee) and, through analysis of chemical shift differences (Δδ), the assignment of the absolute configuration at the stereocenter.[2][3]
However, the reliance on Mosher's acid is not without its challenges. Signal overlap in complex molecules and sometimes small chemical shift differences can complicate spectral analysis. This has spurred the development of alternative derivatizing agents designed to offer improved resolution and broader applicability. This guide provides a comparative overview of prominent alternatives to Mosher's acid for the chiral derivatization of epoxide-derived alcohols, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Derivatizing Agents
The efficacy of a CDA is often judged by the magnitude of the chemical shift differences (Δδ) it induces between the resulting diastereomers in their ¹H NMR spectra. Larger Δδ values lead to better-resolved signals, simplifying analysis and improving the accuracy of ee determination. The following table summarizes the performance of several alternative CDAs compared to Mosher's acid (MTPA).
| Chiral Derivatizing Agent (CDA) | Analyte (Alcohol) | Proton(s) Analyzed | Δδ (δS - δR) [ppm] for MTPA Esters | Δδ (δS - δR) [ppm] for Alternative's Esters | Key Advantage of Alternative |
| Mosher's Acid (MTPA) | (+)-2-Butanol | H-3 (CH₂) | -0.042 | N/A | Benchmark Reagent |
| H-4 (CH₃) | -0.021 | N/A | |||
| MαNP Acid | (+)-2-Butanol | H-3 (CH₂) | -0.042 | -0.082 | Larger Δδ values due to stronger anisotropy of the naphthalene ring. |
| H-4 (CH₃) | -0.021 | -0.040 | |||
| 2-CFNA | Primary Alcohol | Various | Typically small | Significantly larger | Superior resolution for ee determination, especially for primary alcohols.[4] |
| 9-AMAA | Secondary Alcohols | Various | Varies | Generally provides good resolution | The bulky anthryl group can induce significant chemical shift differences. |
Data synthesized from multiple sources for comparative purposes. Absolute values can vary based on solvent, temperature, and magnetic field strength.
Featured Alternative Derivatizing Agents
2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid)
MαNP acid stands out as a powerful alternative, leveraging the large diamagnetic anisotropy of its naphthalene ring system. This property generally results in larger chemical shift differences (Δδ) between the diastereomeric esters compared to the phenyl group in Mosher's acid, making spectral interpretation more straightforward.[5]
α-Cyano-α-fluoro(2-naphthyl)acetic Acid (2-CFNA)
2-CFNA is a newer generation CDA that has demonstrated superiority over Mosher's acid, particularly for determining the enantiomeric excess of primary alcohols.[4] Its unique electronic and steric properties often lead to enhanced separation of NMR signals.
Three-Component Derivatization System
A distinct alternative to traditional acid-based CDAs is the three-component system. This method involves the reaction of a diol (from epoxide opening) with 2-formylphenylboronic acid and an enantiopure chiral selector (e.g., a chiral amine or diol) to form diastereomeric iminoboronate esters.[6] This approach offers a different mechanism for creating distinguishable diastereomers and can be particularly useful for complex substrates.
Experimental Protocols
The derivatization of an epoxide first requires its ring-opening to form a diol, which is then derivatized. A general procedure for epoxide opening is followed by specific protocols for derivatization with MTPA (for baseline comparison) and MαNP acid.
General Epoxide Ring-Opening to a 1,2-Diol
-
Dissolve the epoxide (1 equiv) in a suitable solvent (e.g., THF, acetone).
-
Add an aqueous acid solution (e.g., 0.1 M H₂SO₄ or HClO₄) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
Protocol 1: Derivatization with Mosher's Acid (MTPA) Chloride
-
Dissolve the purified diol (1 equiv, approx. 5 mg) in anhydrous pyridine (0.5 mL) in an NMR tube.
-
Add (R)-MTPA chloride (1.2 equiv).
-
Seal the tube and allow the reaction to proceed at room temperature for 12-24 hours, or until the reaction is complete as monitored by ¹H NMR.
-
Acquire the final ¹H NMR and ¹⁹F NMR spectra directly from the reaction mixture.
-
Repeat the procedure in a separate tube using (S)-MTPA chloride.
Protocol 2: Derivatization with MαNP Acid
-
To a solution of the purified diol (1 equiv, approx. 1-5 mg) in dry CH₂Cl₂ (0.5 mL), add DCC (dicyclohexylcarbodiimide, 3 equiv) and DMAP (4-dimethylaminopyridine, 0.5 equiv).
-
Add enantiomerically pure (R)-MαNP acid (1.5 equiv).
-
Stir the mixture at room temperature for 2-4 hours.
-
Quench the reaction with a few drops of water.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent and purify the crude ester by preparative TLC or column chromatography.
-
Dissolve the purified ester in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis.
-
Repeat the procedure using (S)-MαNP acid.
Protocol 3: Three-Component Derivatization
-
In an NMR tube, dissolve the purified diol (1 equiv) and 2-formylphenylboronic acid (1.2 equiv) in CDCl₃.
-
Add anhydrous MgSO₄ and allow the mixture to stand for 1 hour to form the initial boronate ester.
-
Add an enantiopure chiral selector, such as (1R,2R)-(-)-1,2-diaminocyclohexane (1.3 equiv).
-
Allow the reaction to proceed to equilibrium (typically 1-2 hours).
-
Acquire the ¹H NMR spectrum to observe the signals of the resulting diastereomeric iminoboronate esters.[6]
Visualizing the Workflow and Logic
Diagrams created using Graphviz illustrate the general workflow for chiral derivatization and the logic behind absolute configuration determination using the Mosher/MαNP acid method.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New efficient chiral derivatizing agent, alpha-cyano-alpha-fluoro(2-naphthyl)acetic acid (2-CFNA). application to the EE determination of (-)-3-acetoxy-2-fluoro-2-(hexadecyloxymethyl)propan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Guide to Inter-laboratory Validation of Analytical Methods for Oxiranylmethyl Veratrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices involved in the inter-laboratory validation of analytical methods, with a specific focus on the quantitative analysis of Oxiranylmethyl veratrate. In the absence of published inter-laboratory studies for this specific compound, this document outlines a framework for such a validation, presenting illustrative data and detailed experimental protocols. This guide is intended to serve as a practical resource for establishing a robust and reproducible analytical method suitable for regulatory submission and quality control.
The Importance of Inter-laboratory Validation
Inter-laboratory validation, also known as a round-robin study, is a critical step in the standardization of an analytical method. It assesses the reproducibility of the method when performed by different analysts in different laboratories, using different equipment.[1][2] Successful inter-laboratory validation demonstrates the ruggedness and transferability of the method, ensuring that it can be reliably implemented across various testing sites.[2] Key performance characteristics evaluated during this process include accuracy, precision (both repeatability and reproducibility), linearity, range, and the limits of detection (LOD) and quantitation (LOQ).[3]
Hypothetical Inter-laboratory Study Design
This guide will use a hypothetical High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in a pharmaceutical formulation as an example.
Objective: To determine the reproducibility of an HPLC-UV method for the quantification of this compound across multiple laboratories.
Study Participants: A coordinating laboratory and three participating laboratories (Lab A, Lab B, and Lab C).
Test Samples: Homogeneous samples of a placebo formulation spiked with this compound at three concentration levels (Low, Medium, and High), and a sample of the active pharmaceutical ingredient (API).
Data Presentation: Illustrative Performance Characteristics
The following tables summarize hypothetical data from our illustrative inter-laboratory validation study.
Table 1: Precision (Repeatability and Reproducibility) of this compound Quantification
| Concentration Level | Parameter | Lab A | Lab B | Lab C | Inter-laboratory Mean | Reproducibility RSD (%) |
| Low | Mean (mg/mL) | 0.505 | 0.510 | 0.498 | 0.504 | 1.2% |
| Repeatability RSD (%) | 0.8% | 0.9% | 1.1% | - | - | |
| Medium | Mean (mg/mL) | 1.002 | 0.995 | 1.010 | 1.002 | 0.8% |
| Repeatability RSD (%) | 0.6% | 0.7% | 0.5% | - | - | |
| High | Mean (mg/mL) | 1.508 | 1.499 | 1.515 | 1.507 | 0.5% |
| Repeatability RSD (%) | 0.4% | 0.5% | 0.4% | - | - |
Table 2: Accuracy of this compound Quantification
| Concentration Level | Nominal Value (mg/mL) | Lab A Mean Recovery (%) | Lab B Mean Recovery (%) | Lab C Mean Recovery (%) | Overall Mean Recovery (%) |
| Low | 0.500 | 101.0% | 102.0% | 99.6% | 100.9% |
| Medium | 1.000 | 100.2% | 99.5% | 101.0% | 100.2% |
| High | 1.500 | 100.5% | 99.9% | 101.0% | 100.5% |
Table 3: Linearity, Range, LOD, and LOQ
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | 0.9999 | ≥ 0.999 |
| Range (mg/mL) | 0.1 - 2.0 | 0.1 - 2.0 | 0.1 - 2.0 | Defined by application |
| LOD (mg/mL) | 0.02 | 0.03 | 0.025 | Reportable |
| LOQ (mg/mL) | 0.07 | 0.09 | 0.08 | Reportable |
Experimental Protocols
A detailed experimental protocol is crucial for the success of an inter-laboratory study. The following is a representative HPLC-UV method for the analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
Placebo formulation
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 278 nm
-
Injection Volume: 10 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1.0 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.
5. Sample Preparation:
-
Accurately weigh a portion of the formulation powder equivalent to 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask and add approximately 7 mL of mobile phase.
-
Sonicate for 15 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Inject the medium concentration standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
7. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples in duplicate.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in an inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study.
Caption: Key parameters evaluated in method validation.
Conclusion
While specific inter-laboratory validation data for this compound is not publicly available, this guide provides a robust framework for conducting such a study. By following a well-defined protocol and evaluating key performance characteristics, researchers and drug development professionals can establish a reliable and transferable analytical method. The illustrative data and workflows presented herein serve as a practical template for the validation of analytical methods for novel compounds, ensuring data quality and consistency across different testing environments.
References
Scalability of Chiral Resolutions: A Comparative Guide for Epoxide-Containing Synthons
For Researchers, Scientists, and Drug Development Professionals
The efficient and scalable resolution of chiral compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. The production of enantiomerically pure drugs is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative overview of scalable methods for the chiral resolution of molecules containing epoxide moieties, with a conceptual focus on synthons like (R)- and (S)-oxiranylmethyl veratrate. While direct industrial-scale resolution data for oxiranylmethyl veratrate is not extensively published, this guide leverages established principles and data from analogous glycidyl esters and other epoxides to provide a practical framework for process development and scale-up.
Introduction to Chiral Epoxides
Chiral epoxides, such as derivatives of glycidol, are highly valuable building blocks in organic synthesis due to the versatility of the strained three-membered ring, which can be opened by a variety of nucleophiles with high regio- and stereoselectivity. This compound, as a glycidyl ester of veratric acid, represents a class of compounds where the resolution of the epoxide's stereocenter is crucial for the synthesis of complex chiral molecules.
Comparative Analysis of Chiral Resolution Strategies
The selection of a chiral resolution method for industrial-scale production is a multi-faceted decision involving considerations of yield, enantiomeric excess (e.e.), cost, and process robustness. Below is a comparison of common techniques applicable to the resolution of chiral epoxides.
Table 1: Comparison of Scalable Chiral Resolution Methods for Epoxides
| Method | Principle | Typical Reagents/Systems | Advantages | Disadvantages | Scalability |
| Classical Resolution via Diastereomeric Salt Formation | Reaction of the racemic epoxide (or a derivative) with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization.[1] | Tartaric acid derivatives, mandelic acid, chiral amines (e.g., brucine).[1] | Well-established, cost-effective for certain substrates, can achieve high e.e. | Limited to compounds with suitable functional groups for salt formation, requires stoichiometric amounts of resolving agent, process development can be empirical and time-consuming.[1] | High |
| Kinetic Resolution (Enzymatic) | Enantioselective reaction catalyzed by an enzyme (e.g., lipase, epoxide hydrolase), where one enantiomer reacts faster, leaving the other enriched. | Lipases (for hydrolysis of ester derivatives), epoxide hydrolases. | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Theoretical maximum yield of 50% for the unreacted enantiomer, enzyme cost and stability can be a factor. | Moderate to High |
| Kinetic Resolution (Chemical) | Use of a chiral catalyst to selectively react with one enantiomer of the racemic epoxide. | Salen complexes (e.g., Jacobsen's hydrolytic kinetic resolution), chiral phosphines. | Can achieve high enantioselectivity, broad substrate scope. | Catalyst cost and toxicity can be a concern, theoretical maximum yield of 50% for the unreacted enantiomer. | Moderate to High |
| Chiral Chromatography (Preparative HPLC/SFC) | Physical separation of enantiomers on a chiral stationary phase (CSP). | Cellulose- or amylose-based CSPs, protein-based CSPs. | Broad applicability, can provide both enantiomers in high purity, direct separation. | High cost of CSPs and solvents, lower throughput compared to crystallization methods, can be challenging to scale up. | Low to Moderate |
| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution with in-situ racemization of the slower-reacting enantiomer. | Enzyme or chemical catalyst for resolution, and a racemization catalyst. | Theoretical yield of up to 100% for the desired enantiomer. | Requires compatible resolution and racemization conditions, catalyst compatibility can be challenging. | Moderate |
Experimental Protocols: A Conceptual Framework
Enzymatic Kinetic Resolution of a Racemic Glycidyl Ester
This protocol is based on the well-established lipase-catalyzed hydrolysis of esters.
Objective: To obtain one enantiomer of the glycidyl ester in high enantiomeric excess.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Organic solvent (e.g., toluene or methyl tert-butyl ether, MTBE)
-
Sodium bicarbonate solution (for work-up)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of racemic this compound in a biphasic system of an organic solvent and phosphate buffer is prepared.
-
Immobilized lipase is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 25-40 °C) and the progress is monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess of the unreacted ester.
-
The enzyme is removed by filtration.
-
The organic layer is separated, washed with sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the enantioenriched this compound. The hydrolyzed product (glycidol and veratric acid) remains in the aqueous phase or can be extracted.
Classical Resolution via Diastereomeric Salt Formation (Hypothetical for a Derivative)
This protocol outlines the conceptual steps for resolving a derivative of this compound, for instance, after opening the epoxide with an amine to introduce a basic handle.
Objective: To separate the enantiomers of an amino alcohol derivative of this compound.
Materials:
-
Racemic amino alcohol derivative
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid)
-
Solvent for crystallization (e.g., ethanol, isopropanol, or a mixture)
-
Base (e.g., sodium hydroxide) for liberation of the free amine
-
Acid (e.g., hydrochloric acid) for work-up
Procedure:
-
The racemic amino alcohol is dissolved in the chosen solvent.
-
A solution of the chiral resolving agent (e.g., 0.5 to 1.0 equivalents) in the same solvent is added.
-
The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization of one diastereomeric salt. Seeding with a crystal of the desired diastereomer can be beneficial.
-
The crystals are isolated by filtration and washed with a small amount of cold solvent.
-
The enantiomeric purity of the diastereomeric salt is determined (e.g., by chiral HPLC of the liberated amine).
-
The salt is recrystallized until the desired diastereomeric purity is achieved.
-
The purified diastereomeric salt is treated with a base to liberate the free enantioenriched amino alcohol, which is then extracted into an organic solvent.
-
The resolving agent can be recovered from the aqueous layer by acidification and extraction.
Visualizing the Workflow
A clear understanding of the process flow is essential for scalability. The following diagrams illustrate the logical steps in the discussed resolution strategies.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
A Comparative Guide to Chiral Derivatizing Agents: Evaluating the Limitations of Oxiranylmethyl Veratrate Analogues
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in chemical analysis and pharmaceutical development. Chiral derivatizing agents (CDAs) are indispensable tools for this purpose, converting enantiomers into diastereomers that can be distinguished by standard chromatographic and spectroscopic methods. This guide provides a comparative analysis of the hypothetical chiral derivatizing agent, Oxiranylmethyl veratrate, evaluating its potential limitations against established reagents like Marfey's reagent and Mosher's acid.
Introduction: The Role of Chiral Derivatizing Agents
Many analytical techniques, such as standard HPLC and NMR, cannot differentiate between enantiomers.[1] Chiral derivatization overcomes this by reacting the enantiomeric mixture with an enantiomerically pure CDA. This reaction creates a mixture of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated and quantified.
An effective CDA should exhibit several key characteristics:
-
It must be enantiomerically pure.
-
The derivatization reaction should be rapid, quantitative, and proceed without racemization of the analyte or the agent.[2]
-
The resulting diastereomers should be stable and exhibit significant differences in their chromatographic retention times or NMR chemical shifts.
This guide will use this compound, a compound containing a chiral epoxide (oxirane) functional group, as a representative for a class of potential CDAs to explore their inherent limitations.
This compound: A Hypothetical CDA and its Inferred Limitations
This compound would function by the nucleophilic ring-opening of its epoxide ring by an analyte containing a primary or secondary amine, alcohol, or thiol group. This reaction forms a stable covalent bond, creating a diastereomeric derivative containing a new stereocenter and a secondary alcohol.
Despite the straightforward mechanism, a notable limitation is the conspicuous absence of "this compound" or analogous chiral epoxides in scientific literature as standard CDAs. This suggests that this class of compounds has significant practical disadvantages compared to widely adopted reagents. Based on the known chemistry of epoxides, several limitations can be inferred:
-
Slow Reaction Kinetics: The ring-opening of epoxides often requires elevated temperatures or long reaction times to proceed to completion, especially with less nucleophilic analytes. This contrasts sharply with reagents like Marfey's reagent, which reacts quickly under mild conditions.[3][4]
-
Potential for Side Reactions: The high reactivity of the epoxide ring can lead to undesired side reactions. Furthermore, the newly formed hydroxyl group in the derivative could undergo subsequent reactions, complicating the analysis.
-
Regioselectivity Issues: Nucleophilic attack on an unsymmetrical epoxide can occur at two different carbon atoms. While attack on a terminal epoxide like a glycidyl group is typically at the sterically less hindered carbon, this is not always exclusively the case, potentially leading to the formation of two diastereomeric regioisomers for each enantiomer of the analyte. This would result in a complex mixture that is difficult to analyze.
-
Requirement for Catalysis: To achieve acceptable reaction rates and yields, the derivatization may require the addition of an acid or base catalyst, adding complexity to the experimental protocol and potentially causing degradation of sensitive analytes.
Comparative Analysis with Standard Chiral Derivatizing Agents
The limitations of an epoxide-based CDA are best understood when compared against well-established alternatives such as Marfey's reagent and Mosher's acid.
| Parameter | This compound (Inferred) | Marfey's Reagent (FDAA) | Mosher's Acid (MTPA) |
| Target Functional Groups | Amines, Alcohols, Thiols | Primary/Secondary Amines[4] | Alcohols, Amines[5] |
| Reaction Mechanism | Nucleophilic Epoxide Ring-Opening | Nucleophilic Aromatic Substitution[6] | Acylation (Ester/Amide formation)[5] |
| Reaction Conditions | Often requires heat/catalysis, potentially slow | Mild (room temp. to 37°C), rapid (typically 1-2 hours)[7] | Mild, requires an activating agent (e.g., DCC) or conversion to acid chloride[8] |
| Byproduct Formation | Potential for regioisomers and other side products | Minimal, reaction is generally clean | Minimal with pure reagent |
| Derivative Stability | Generally stable (C-N or C-O bond) | High[9] | High |
| Primary Analytical Method | HPLC, GC | HPLC-UV, LC-MS[6][10] | NMR (¹H, ¹⁹F), HPLC[1][5] |
| Key Advantages | --- | Strong UV chromophore for sensitive detection, reliable elution order for many amino acids.[10][11] | Provides clear chemical shift differences in NMR for absolute configuration determination.[1] |
| Key Disadvantages | Slow kinetics, potential for side reactions and regioisomers, lack of established protocols. | Primarily for amines, less suitable for alcohols or thiols. | Requires careful handling (acid chloride is moisture-sensitive), potential for racemization if not handled properly. |
Experimental Protocols
Detailed methodologies for established CDAs highlight the practical advantages over a hypothetical epoxide-based agent.
Protocol 1: Derivatization with Marfey's Reagent (for HPLC Analysis) [7][9]
-
Dissolve the amino acid sample (approx. 50 nmol) in 100 µL of 0.5 M triethylamine (TEA).
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Incubate the mixture at 37°C for 1.5 to 2 hours in a water bath.
-
Quench the reaction by adding 20 µL of 1 M HCl.
-
Evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Redissolve the residue in a suitable solvent (e.g., 20% acetonitrile/0.1% formic acid) for HPLC or LC-MS analysis.
Protocol 2: Derivatization with Mosher's Acid Chloride (for NMR Analysis) [8]
-
Dry a sample of the chiral alcohol or amine (approx. 5-10 mg) thoroughly and dissolve it in 0.5 mL of anhydrous pyridine or CDCl₃ in an NMR tube.
-
Add a small crystal of 4-(dimethylamino)pyridine (DMAP) as a catalyst.
-
Add a slight molar excess (1.1 to 1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride.
-
Seal the NMR tube and allow the reaction to proceed at room temperature for 1-4 hours, or until completion is confirmed by TLC or NMR.
-
The diastereomeric mixture can often be analyzed directly by ¹H or ¹⁹F NMR without workup.
Visualization of Derivatization Workflows
The following diagrams illustrate the general workflow for chiral derivatization and the specific reaction mechanism for an epoxide-based CDA.
Caption: General experimental workflow for chiral analysis via derivatization.
Caption: Reaction of a chiral epoxide CDA with an amine analyte.
Conclusion
While this compound and other chiral epoxides represent a theoretically plausible class of chiral derivatizing agents, their practical application is severely limited. The lack of established protocols and the high potential for slow reaction kinetics, side reactions, and the formation of regioisomers make them unreliable for routine quantitative analysis. In contrast, reagents like Marfey's reagent and Mosher's acid are well-characterized, offering rapid and clean reactions under mild conditions, leading to stable diastereomers that are readily analyzed by HPLC and NMR. For researchers requiring robust and reproducible determination of enantiomeric purity, these established agents remain the superior choice.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Oxiranylmethyl Veratrate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Oxiranylmethyl veratrate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, a compound containing both an epoxide and a veratrate ester functional group, requires careful management as a hazardous waste stream. The procedures outlined below are based on best practices for handling reactive and potentially toxic organic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical splash goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Chemical-resistant apron or lab coat |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Label a dedicated, clean, and chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the date.
-
This waste stream should be segregated from other laboratory waste, particularly from strong acids, bases, and oxidizing agents, due to the reactive nature of the epoxide group.
-
-
Container Selection and Management:
-
Use a container made of a material compatible with organic esters and ethers. High-density polyethylene (HDPE) or glass containers with a secure, tight-fitting lid are generally suitable.
-
Ensure the container is in good condition, free from leaks or cracks.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be clearly marked, well-ventilated, and away from sources of ignition.
-
Secondary containment, such as a larger, chemically resistant tray or bin, is highly recommended to contain any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with the accurate chemical name and an estimate of the quantity to be disposed of. The final disposal method will likely be incineration at a permitted facility[1].
-
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the EHS department.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Protocols for Handling Oxiranylmethyl Veratrate
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Oxiranylmethyl veratrate. Adherence to these protocols is mandatory to ensure a safe research environment and prevent chemical-related incidents.
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. This is a mandatory requirement to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Face Shield | Required when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Must be fully buttoned. |
| Chemical-resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood. |
| Respirator | Required if working outside of a fume hood is unavoidable. Consult with EH&S for proper selection and fit-testing. |
Emergency First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial. The following diagram outlines the initial steps to be taken.
Caption: Emergency First Aid Workflow for this compound Exposure.
Chemical Handling and Storage Protocol
Proper handling and storage are critical to maintaining the stability and safety of this compound.
| Procedure | Step | Instructions |
| Handling | 1. Preparation | Ensure a certified chemical fume hood is operational. Clear the workspace of any unnecessary items. |
| 2. Personal Protective Equipment | Don all required PPE as outlined in the table above. | |
| 3. Dispensing | Carefully dispense the required amount of this compound. Avoid creating aerosols. | |
| 4. Post-Handling | Securely cap the container. Wipe down the work surface with an appropriate solvent. | |
| Storage | 1. Location | Store in a cool, dry, and well-ventilated area away from incompatible materials. |
| 2. Container | Keep the container tightly closed and properly labeled. | |
| 3. Incompatibilities | Avoid contact with strong oxidizing agents. |
Spill and Disposal Plan
A comprehensive plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Rinse with a suitable solvent three times. Dispose of the rinsate as hazardous waste. The empty container can then be disposed of as non-hazardous waste. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
